7-Bromo-1H-indazole-3-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQUSSBQJBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695405 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-89-8 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Functionalized Heterocycle
An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde for Advanced Research
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of kinase inhibitors and other targeted therapeutics.[1] Its unique bioisosteric relationship with indole, combined with its capacity for critical hydrogen bonding, makes it a cornerstone of contemporary drug design.[2] This guide focuses on a particularly valuable derivative: this compound. The strategic placement of a bromine atom at the 7-position and an aldehyde at the 3-position transforms the simple indazole core into a versatile and powerful building block. The C3-aldehyde provides a reactive handle for a host of transformations, while the C7-bromide opens the door to modern cross-coupling chemistries, allowing for the systematic exploration of chemical space. This document serves as a technical primer for researchers, offering in-depth insights into the physical properties, synthesis, handling, and strategic application of this important intermediate.
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of successful and reproducible research. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 887576-89-8 | [3] |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥95% (typical commercial grade) | |
| Melting Point | Data not available. For comparison, the 5-bromo isomer melts at 222 °C and the parent 1H-indazole-3-carbaldehyde melts at 141 °C.[2] | N/A |
| Solubility | Inferred: Poor in water; soluble in polar aprotic solvents (DMSO, DMF, THF) and chlorinated solvents (DCM, Chloroform); moderately soluble in lower alcohols (Methanol, Ethanol). | N/A |
| Storage Conditions | Store at -20°C, sealed under inert gas, and protected from moisture and light. |
Expert Analysis of Physical Properties
-
Melting Point: While an experimentally determined melting point is not available in surveyed literature, we can infer its behavior. The extensive hydrogen bonding potential via the N-H group and the polar aldehyde, combined with the molecule's planarity, suggests a relatively high melting point, likely falling between that of the parent compound and its 5-bromo isomer. This high melting point is indicative of a stable crystal lattice, which is a common characteristic of such planar heterocyclic systems.
-
Solubility Profile: The molecule's solubility is a tale of two parts. The polar N-H and aldehyde moieties grant some affinity for polar solvents, while the bicyclic aromatic system and the heavy bromine atom contribute significant nonpolar character. This duality explains its poor solubility in water and alkanes but excellent solubility in solvents like DMSO and DMF, which can disrupt the intermolecular hydrogen bonds and solvate both the polar and nonpolar regions. This profile is critical for selecting appropriate solvent systems for both chemical reactions and purification processes like column chromatography.
The Spectroscopic Fingerprint: Characterization & Quality Control
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research compound. Below is an expert prediction of the key spectral features of this compound, grounded in the analysis of analogous structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation.
-
Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Indazole N-H Proton: A broad singlet, often observed between δ 13.0-14.5 ppm in DMSO-d₆, which will be exchangeable with D₂O. Its broadness is due to quadrupole broadening and exchange.
-
Aromatic Protons: The benzene portion of the molecule will display a characteristic three-proton spin system. We predict:
-
H4: A doublet of doublets or triplet around δ 8.0-8.2 ppm.
-
H5: A triplet around δ 7.3-7.5 ppm.
-
H6: A doublet of doublets or triplet around δ 7.6-7.8 ppm. The exact splitting will depend on the coupling constants between these adjacent protons.
-
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, expected around δ 185-188 ppm.
-
Aromatic & Heterocyclic Carbons: A series of signals between δ 110-145 ppm. The carbon bearing the bromine (C7) will be shifted upfield relative to the others due to the "heavy atom effect," while C3, attached to the electron-withdrawing aldehyde, will be significantly downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the indazole N-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the unmistakable signature of the conjugated aldehyde carbonyl group.
-
C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine. One peak will correspond to the molecule containing ⁷⁹Br and the other to the molecule containing ⁸¹Br. These peaks will be of nearly equal intensity (approx. 1:1 ratio) and separated by 2 m/z units (e.g., at m/z = 224 and 226). This isotopic signature is definitive proof of a monobrominated compound.
Synthesis and Purification Protocol
The most reliable and versatile route to 1H-indazole-3-carbaldehydes is the acid-mediated nitrosative rearrangement of the corresponding 1H-indole.[2][5] This method is proven to be effective for a wide range of substituted indoles. The following protocol has been adapted from established literature procedures for this specific target molecule.[2][6]
Causality: The reaction proceeds via electrophilic nitrosation at the electron-rich C3 position of the indole. The resulting oxime intermediate undergoes a ring-opening followed by a recyclization step, driven by the formation of the stable indazole ring system.[2] A slow addition of the indole to the nitrosating agent is critical to maintain a low concentration of the starting material, thereby preventing undesired dimerization and other side reactions.[5]
Recommended Synthesis Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among the various substituted indazoles, 7-Bromo-1H-indazole-3-carbaldehyde stands out as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and critical applications in drug discovery, offering valuable insights for researchers engaged in the development of novel pharmaceuticals.
Part 1: Core Chemical Identity
Chemical Structure and CAS Number
This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂O. Its structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The bromine atom is substituted at the 7-position of the indazole ring, and a carbaldehyde (formyl) group is attached at the 3-position.
The Chemical Abstracts Service (CAS) number for this compound is 887576-89-8 .[1] This unique identifier is essential for accurately identifying the compound in chemical databases and literature.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 225.04 g/mol | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C, sealed, away from moisture | |
| InChI Key | SXWCQUSSBQJBDV-UHFFFAOYSA-N |
Part 2: Synthesis and Characterization
The synthesis of this compound is a critical aspect of its utility. While specific, detailed protocols for its direct synthesis are not extensively published, a plausible and widely accepted method involves the formylation of the precursor, 7-bromo-1H-indazole, via the Vilsmeier-Haack reaction.
Synthesis of the Precursor: 7-Bromo-1H-indazole
A common route to 7-bromo-1H-indazole begins with 7-aminoindazole. The synthesis involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.
Experimental Protocol: Synthesis of 7-Bromo-1H-indazole
Caption: Workflow for the synthesis of 7-Bromo-1H-indazole.
Step-by-Step Methodology:
-
Diazotization: 7-Aminoindazole is dissolved in concentrated hydrobromic acid and water, then cooled to -10°C. A solution of sodium nitrite in water is added slowly, followed by the portion-wise addition of solid sodium nitrite, maintaining the temperature at -5°C to form the diazonium salt.
-
Sandmeyer Reaction: A solution of cuprous bromide in concentrated hydrobromic acid is added dropwise to the diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is neutralized with a saturated solution of sodium bicarbonate. The resulting mixture is diluted with water and filtered. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 7-bromo-1H-indazole.
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The Vilsmeier reagent, typically a chloromethyleniminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]
Proposed Experimental Protocol: Synthesis of this compound
Caption: Proposed workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology (Proposed):
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C with stirring.
-
Formylation: A solution of 7-bromo-1H-indazole in a suitable solvent (e.g., DMF or a chlorinated solvent) is added to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization Data
| Technique | Observed Features |
| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm, a singlet for the aldehyde proton around 10.0 ppm, and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons in the range of 110-145 ppm and a characteristic signal for the carbonyl carbon of the aldehyde group above 185 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (around 3200-3400), C=O stretching of the aldehyde (around 1660-1680), and C-Br stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 224 and 226 for the bromine isotopes). |
Part 3: Applications in Drug Discovery and Development
The indazole-3-carbaldehyde moiety is a versatile pharmacophore that serves as a crucial starting material for the synthesis of a wide array of more complex molecules with significant therapeutic potential.
Role as a Precursor to Kinase Inhibitors
Indazole derivatives are prominent in the field of oncology as kinase inhibitors.[4][5] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. This compound provides a strategic scaffold for the synthesis of such inhibitors. The aldehyde functionality at the 3-position is particularly amenable to further chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, allowing for the introduction of diverse side chains that can interact with the active site of target kinases.[4] The bromine atom at the 7-position can also be utilized for cross-coupling reactions to further elaborate the molecular structure.
Illustrative Example: Potential in the Synthesis of Axitinib Analogues
Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis.[4] The core structure of Axitinib contains an indazole ring. While the exact commercial synthesis of Axitinib may vary, the structural features of this compound make it a plausible starting material for the synthesis of Axitinib and its analogues.
Caption: Potential synthetic utility of this compound.
The aldehyde group can be converted into various functional groups that can mimic the side chain of Axitinib or other kinase inhibitors. The bromine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions, providing a modular approach to a library of potential drug candidates.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical and life sciences research communities. Its well-defined chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutics.
References
- 1. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 7-Bromo-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into its strategic importance, stemming from the privileged nature of the indazole scaffold. This document details a robust synthetic protocol, discusses the compound's rich chemical reactivity, and outlines expected analytical characterizations. Designed for researchers, medicinal chemists, and drug development professionals, this guide serves as a comprehensive resource, highlighting the compound's role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound whose strategic value lies in the combination of the indazole core, a reactive aldehyde group, and a bromine atom suitable for cross-coupling reactions. These features make it an exceptionally versatile starting material for constructing complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| CAS Number | 887576-89-8 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 7-bromo-1H-indazole-3-carboxaldehyde | [1] |
| Physical Form | Solid | |
| Storage | Store at -20°C, sealed, away from moisture |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is recognized as a "privileged structure" in drug discovery.[3][4] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby appearing with notable frequency in bioactive molecules. The unique electronic and steric properties of the bicyclic indazole system, comprising fused benzene and pyrazole rings, allow it to participate in a wide range of interactions with protein targets, including hydrogen bonding and π-stacking.[4]
The functionalization of the indazole core at the 3-position has been particularly fruitful, leading to the discovery of several blockbuster kinase inhibitor drugs, such as Axitinib (Inlyta®) and Pazopanib (Votrient®).[5] 1H-indazole-3-carbaldehydes are therefore critical intermediates, providing a direct entry point for the chemical modifications necessary to achieve potency and selectivity against specific enzyme targets.[5]
Caption: The strategic role of the indazole scaffold in drug discovery.
Synthesis of this compound
A general and effective method for accessing 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursors.[5] This transformation offers a direct route under mild conditions, making it suitable for a variety of substituted indoles. The causality behind this choice of methodology is its high efficiency and functional group tolerance.
The reaction proceeds via an electrophilic attack of the nitrosonium ion (generated in situ from sodium nitrite in an acidic medium) on the electron-rich indole ring, followed by a rearrangement to form the more stable indazole ring system. The choice of a slightly acidic environment is crucial; it must be strong enough to generate the nitrosonium ion but mild enough to prevent degradation of the starting material and product.
Experimental Protocol: Synthesis via Nitrosation of 7-Bromoindole
This protocol is adapted from a general procedure for the conversion of indoles to 1H-indazole-3-carbaldehydes.[5]
Materials:
-
7-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-bromoindole (1.0 eq) in a 2:1 mixture of glacial acetic acid and deionized water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring.
-
Nitrosation: Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of deionized water. Add this NaNO₂ solution dropwise to the cooled indole solution over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Heating: Gently heat the reaction mixture to 50°C and maintain this temperature for 3 hours to ensure the rearrangement is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield this compound as a pure solid.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional intermediate, offering two primary sites for chemical modification: the aldehyde group at the C3 position and the bromine atom at the C7 position.
-
Reactions at the Aldehyde Group: The aldehyde is a versatile functional handle. It can undergo:
-
Oxidation to the corresponding carboxylic acid, a key component in many bioactive molecules.
-
Reduction to a primary alcohol, providing a site for ether or ester formation.
-
Reductive Amination to introduce a variety of amine functionalities, crucial for modulating solubility and target engagement.
-
Olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to form alkenes, extending the carbon skeleton.[5]
-
Condensations (e.g., Knoevenagel condensation) and subsequent cyclizations to build adjacent heterocyclic rings like oxazoles or thiazoles.[5]
-
-
Reactions at the Bromine Atom: The C7-bromo substituent is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies. Key reactions include:
-
Suzuki Coupling (with boronic acids/esters)
-
Buchwald-Hartwig Amination (with amines)
-
Sonogashira Coupling (with terminal alkynes)
-
Heck Coupling (with alkenes)
-
Caption: Synthetic reactivity map for this compound.
Spectroscopic Characterization
Unambiguous characterization of this compound is achieved through a combination of standard spectroscopic techniques. While the specific spectrum must be acquired experimentally, the expected features can be predicted based on the molecular structure and data from analogous compounds.[6][7]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.9-10.1 ppm. The N-H proton of the indazole ring will be a broad singlet, often further downfield (>10 ppm). The three protons on the aromatic ring will appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants indicative of their ortho and meta relationships.
-
¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon (~185 ppm). The eight aromatic carbons will resonate in the typical range of ~110-145 ppm. The carbon bearing the bromine atom (C7) will be shifted relative to its non-halogenated analogue.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde, typically around 1700-1715 cm⁻¹. Other notable peaks will include the N-H stretch (a broad band around 3200-3400 cm⁻¹) and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 m/z units.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and purity of this compound.
-
Safety: The compound is classified with the GHS07 pictogram, indicating it is harmful.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: To prevent degradation, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of its aldehyde and bromo functionalities, provides medicinal chemists with a reliable and powerful platform for molecular design and synthesis. As the demand for targeted therapies, especially in oncology, continues to grow, the importance of pivotal intermediates like this one will only increase. Its continued use in the synthesis of kinase inhibitors and other biologically active molecules ensures its place as a valuable compound in the arsenal of drug discovery professionals.
References
- 1. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
Spectroscopic data for 7-Bromo-1H-indazole-3-carbaldehyde (¹H NMR, ¹³C NMR)
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-1H-indazole-3-carbaldehyde
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1]. This compound is a key heterocyclic intermediate, valuable for the synthesis of more complex drug candidates and functional materials. The precise placement of the bromo and carbaldehyde substituents offers specific vectors for further chemical modification, making a thorough understanding of its structural and electronic properties essential for its effective use.
This guide, intended for researchers and drug development professionals, provides a detailed examination of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data to include the rationale behind spectral assignments and the experimental protocols required for reliable data acquisition. While published spectra for this exact molecule are not abundant, this guide synthesizes data from closely related analogues to provide a robust and predictive analysis, empowering scientists to confidently identify and characterize this important synthetic building block.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used throughout this guide.
References
A Technical Guide to the Solubility of 7-Bromo-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 7-Bromo-1H-indazole-3-carbaldehyde
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] The utility of a compound like this compound as a building block or a potential therapeutic agent is fundamentally linked to its solubility.[3] Understanding its behavior in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple data sheet, this document offers insights into the physicochemical properties that govern its solubility, predictive analysis for its behavior in various solvents, and detailed, field-proven protocols for researchers to determine solubility in their own laboratory settings.
Physicochemical Properties and Predicted Solubility Profile
A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility. For this compound, the following properties are key considerations:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | PubChem[4] |
| Molecular Weight | 225.04 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| XLogP3 (Predicted) | 2.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
The predicted XLogP3 value of 2.2 suggests that this compound is a moderately lipophilic compound.[4] The presence of a hydrogen bond donor (the N-H of the indazole ring) and two hydrogen bond acceptors (the nitrogen atom in the pyrazole ring and the carbonyl oxygen) indicates that it can participate in hydrogen bonding.[4]
Based on these properties, a general solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its moderate lipophilicity and the presence of hydrogen bonding moieties, limited to moderate solubility is expected. The "like dissolves like" principle suggests that while it has polar features, the aromatic and bromo-substituted core will limit its solubility in highly polar solvents like water.[6] Indazole derivatives are often characterized by poor aqueous solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Higher solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many indazole derivatives and is commonly used for preparing concentrated stock solutions for biological assays.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the presence of the polar carbaldehyde and indazole functionalities.
The following diagram illustrates the logical flow for predicting solubility based on the compound's structural features.
Caption: Predictive solubility workflow for this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions are useful, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for assessing the solubility of this compound in various solvents. This method is designed to be self-validating and provides a clear, actionable workflow.
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., lab bench at ambient temperature, incubator)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent being tested)
-
HPLC or UV-Vis spectrophotometer for quantitative analysis (optional, for precise determination)
Workflow for Solubility Determination
The following diagram outlines the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Solvent Mixtures:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) into a series of labeled vials.
-
To each vial, add a precise volume of the chosen solvent (e.g., 1 mL). This will create a starting mixture with a known concentration (in this example, 10 mg/mL).
-
-
Equilibration:
-
Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically ambient room temperature, e.g., 25°C) for 24 to 48 hours. This extended mixing time is crucial to ensure the solution reaches equilibrium.
-
-
Qualitative Assessment:
-
After the equilibration period, visually inspect each vial.
-
Soluble: The solid has completely dissolved, and the solution is clear.
-
Partially Soluble/Insoluble: Undissolved solid remains present.
-
-
Quantitative Determination (for partially soluble/insoluble samples):
-
Carefully remove the vials from the shaker, ensuring not to disturb the undissolved solid.
-
Allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. This ensures you are analyzing a truly saturated solution.
-
The concentration of the compound in the filtered supernatant can then be determined by a suitable analytical method:
-
Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is measured.
-
Spectroscopic Analysis (HPLC or UV-Vis): The filtered solution is appropriately diluted and analyzed by HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations. This is the preferred method for higher accuracy.
-
-
Safety and Handling Considerations
As a laboratory chemical, this compound should be handled with appropriate care. Based on available safety data for this and similar compounds, the following precautions are recommended:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5]
Conclusion
While specific, publicly available solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties. It is anticipated to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in water and nonpolar hydrocarbons. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to determine its solubility in any solvent of interest. This empirical data is invaluable for ensuring the success of subsequent experiments, from chemical synthesis to biological screening and formulation development.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 887576-89-8 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.es [fishersci.es]
- 9. carlroth.com [carlroth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Discovery and history of 7-Bromo-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: From Discovery to Modern Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its historical context, delve into the principal synthetic methodologies, and discuss its significance as a versatile intermediate for drug discovery professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry. Often considered a bioisostere of the naturally prevalent indole nucleus, indazole's unique arrangement of two adjacent nitrogen atoms provides distinct hydrogen bond donor and acceptor capabilities. This feature allows for potent and specific interactions within the active sites of biological targets, particularly protein kinases. Consequently, the indazole scaffold is a privileged structure found in numerous approved drugs and clinical candidates, including the kinase inhibitors Axitinib and Pazopanib.[1][2]
Within this class of compounds, 1H-indazole-3-carbaldehydes are exceptionally valuable intermediates.[1][2] The aldehyde functional group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations. It can be readily converted into amines, alcohols, alkenes (via Wittig or Knoevenagel reactions), or used to construct more complex heterocyclic systems.[1][2] This guide focuses specifically on the 7-bromo substituted variant, this compound, tracing its synthetic evolution and detailing the key chemical principles that underpin its preparation.
Historical Perspective and Evolution of Synthesis
The definitive "discovery" of this compound is not marked by a single seminal publication but is rather an outcome of the broader development of synthetic methods for the indazole core. The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century.[3] However, the efficient and regioselective synthesis of 3-formylindazoles, particularly those with specific substitution patterns like a 7-bromo group, is a more recent achievement.
Historically, two primary strategies have emerged for the synthesis of this molecule and its analogs:
-
Direct Formylation of a Pre-formed Indazole Ring: This logical approach involves first constructing the 7-bromo-1H-indazole core and then introducing the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the classic method for such formylations on electron-rich heterocyclic systems.[4][5][6]
-
Ring Transformation of a Substituted Indole: A more contemporary and often higher-yielding approach involves the chemical transformation of a correspondingly substituted indole (i.e., 7-bromoindole) into the indazole-3-carbaldehyde structure. The key reaction in this pathway is an acid-mediated nitrosation, which triggers a fascinating ring-opening and re-closure cascade.[1][2]
This guide will now detail the experimental and mechanistic underpinnings of these two core synthetic philosophies.
Key Synthetic Methodologies and Protocols
Method 1: Vilsmeier-Haack Formylation of 7-Bromo-1H-indazole
This two-step approach is a classic illustration of building molecular complexity sequentially. The primary logic is to first establish the core heterocyclic system and then install the desired functional group.
Step A: Synthesis of 7-Bromo-1H-indazole
The necessary starting material, 7-bromo-1H-indazole, can be prepared via several routes. A common laboratory-scale method is the Sandmeyer-type reaction starting from 7-aminoindazole. This involves diazotization of the amine with sodium nitrite in a strong acid like hydrobromic acid, followed by a copper(I) bromide-mediated displacement of the diazonium group with bromide.[7]
Step B: C3-Formylation
The Vilsmeier-Haack reaction is the archetypal method for formylating activated aromatic rings.[8] The process begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃).[5][6] The electron-rich indazole ring then attacks this electrophile, with the C3 position being the most nucleophilic site. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF, ~10 eq.) cooled to 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphoryl chloride (POCl₃, ~1.5-2.0 eq.) dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Electrophilic Substitution: Dissolve 7-bromo-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Hydrolysis & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This hydrolyzes the intermediate and neutralizes the acidic reagents.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Caption: Workflow for the Vilsmeier-Haack formylation of 7-bromo-1H-indazole.
Method 2: Nitrosation and Ring Transformation of 7-Bromoindole
This elegant and often more efficient method leverages the inherent reactivity of the indole nucleus to construct the indazole ring system. It has become a preferred modern route due to its mild conditions and applicability to a wide range of substituted indoles.[1]
The reaction proceeds through a fascinating cascade. The indole, upon treatment with a nitrosating agent (formed from sodium nitrite and acid), is attacked at the C3 position by the nitrosonium ion (NO⁺). This intermediate is unstable and undergoes a ring-opening of the pyrrole moiety. The resulting species then re-cyclizes through an intramolecular reaction involving the newly formed functionalities to generate the thermodynamically stable 1H-indazole-3-carbaldehyde.[1] The key to success in this reaction is often a slow, controlled addition of the indole to the nitrosating mixture to prevent dimerization and other side reactions.[2]
Experimental Protocol: Nitrosation of 7-Bromoindole
-
Nitrosating Mixture Preparation: In a reaction vessel, dissolve sodium nitrite (NaNO₂, ~8 eq.) in deionized water. Add DMF as a co-solvent. Cool the mixture to 0 °C in an ice bath.
-
Acidification: Slowly add hydrochloric acid (HCl, ~2.7-7.0 eq., depending on the specific protocol) to the cooled nitrite solution to generate the nitrosating agent in situ.
-
Indole Addition: Dissolve 7-bromoindole (1.0 eq.) in DMF. Add this solution dropwise to the vigorously stirred nitrosating mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. This slow addition is critical to maximize yield.[2]
-
Reaction Completion: After the addition is complete, stir the reaction at room temperature for 3-12 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion for some substrates.[2]
-
Workup and Extraction: Quench the reaction by pouring it into water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield pure this compound.[9]
Caption: Key mechanistic steps in the synthesis via indole nitrosation.
Comparison of Synthetic Routes
| Feature | Method 1: Vilsmeier-Haack Formylation | Method 2: Nitrosation of Indole |
| Starting Material | 7-Bromo-1H-indazole | 7-Bromoindole |
| Key Reagents | POCl₃, DMF | NaNO₂, HCl, DMF |
| Key Transformation | C-H Formylation | Ring Transformation |
| Typical Yields | Moderate to Good | Good to Excellent[2] |
| Advantages | Direct, conceptually simple | Often higher yielding, milder conditions |
| Disadvantages | Requires pre-functionalized indazole, POCl₃ is moisture-sensitive | Mechanistically complex, slow addition is crucial |
Physicochemical Properties and Characterization
Proper identification and quality control are paramount in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrN₂O | [10] |
| Molecular Weight | 225.04 g/mol | [10] |
| CAS Number | 887576-89-8 | [10][11][12] |
| Appearance | Solid (typically off-white to yellow/brown) | [11] |
| IUPAC Name | This compound | [10] |
| InChI Key | SXWCQUSSBQJBDV-UHFFFAOYSA-N | [11] |
| Storage | Store at -20°C, sealed, away from moisture | [11] |
Applications in Drug Discovery and Organic Synthesis
This compound is not an end product but a valuable intermediate. The bromine atom at the 7-position and the aldehyde at the 3-position offer two distinct points for diversification.
-
Scaffold for Kinase Inhibitors: The 3-aldehyde can be converted to a 3-amino group, a common feature in many kinase inhibitors. The 7-bromo position can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and tune the molecule's properties for target binding and selectivity.
-
Precursor to Complex Heterocycles: The aldehyde is a versatile functional group for building other rings onto the indazole core, leading to novel polycyclic systems for biological screening.
-
Intermediate for Advanced Therapeutics: The broader 7-bromo-indazole scaffold is critical in modern drug development. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[13][14] This highlights the pharmaceutical relevance of having synthetic access to building blocks with the 7-bromo-indazole core.
Conclusion
This compound stands as a testament to the evolution of synthetic organic chemistry. From the foundational principles of the Vilsmeier-Haack reaction to the more intricate and efficient indole-to-indazole ring transformation, the methods for its preparation have become increasingly sophisticated. For researchers in drug development, this compound offers a robust and versatile platform for creating novel molecular entities. Its dual functionality allows for precise, late-stage modifications, making it an indispensable tool in the synthesis of targeted therapeutics and complex organic molecules.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 887576-89-8 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Thermogravimetric Analysis of 7-Bromo-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide
Executive Summary: This guide provides a detailed framework for conducting and interpreting the thermogravimetric analysis (TGA) of 7-Bromo-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Understanding the thermal stability of such compounds is paramount for ensuring safety, efficacy, and quality throughout the drug development lifecycle, from manufacturing to storage.[1] This document outlines the fundamental principles of TGA, presents a robust, self-validating experimental protocol, and offers expert insights into the interpretation of the resulting data. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the thermal properties of this specific molecule and apply these principles to other pharmaceutical compounds.
Introduction to this compound and TGA
1.1 The Analyte: this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂O.[2] Its structure, featuring a fused benzene and pyrazole ring system, makes it a valuable scaffold in the synthesis of pharmacologically active agents.[3][4] Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] The 1H-indazole tautomer is generally the most thermodynamically stable form.[4][5]
Key Physicochemical Properties:
-
Molecular Weight: 225.04 g/mol [2]
-
Appearance: Solid (typical)
-
Structure:
Source: PubChem CID 53404529[2]
1.2 The Technique: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a cornerstone of thermal analysis techniques, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] In the pharmaceutical industry, TGA is indispensable for:
-
Assessing Thermal Stability: Determining the temperature at which a drug substance or excipient begins to decompose.[1][8]
-
Quantifying Volatiles: Measuring the content of residual moisture or solvents.[1][8]
-
Compositional Analysis: Determining the purity and composition of materials.[8]
-
Compatibility Studies: Evaluating thermal interactions between an active pharmaceutical ingredient (API) and excipients.[6]
The output of a TGA experiment is a thermogram, a plot of mass percentage versus temperature, from which critical thermal events can be identified and quantified.[7][9]
Experimental Protocol: A Self-Validating System
To ensure data integrity and reproducibility, the following protocol incorporates essential calibration and control steps, grounding the methodology in the principles of trustworthiness and scientific rigor as outlined in standards like USP General Chapter <891>.[10][11]
2.1 Instrumentation and Materials
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) capable of precise temperature and mass control.
-
Sample: this compound (Purity ≥95%).
-
Pans: Platinum or alumina sample pans.
-
Purge Gas: High-purity nitrogen (inert atmosphere).
2.2 Instrument Calibration (Trustworthiness Pillar)
-
Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Alumel, Nickel) according to the manufacturer's guidelines.
-
Mass Calibration: Verify the balance performance using certified calibration weights (e.g., 100 mg, 500 mg) to ensure accuracy.
-
A complete description of calibration records should accompany any final report.[10]
2.3 TGA Experimental Workflow
The following diagram outlines the logical flow of the TGA experiment, from preparation to data analysis.
Caption: TGA Experimental Workflow Diagram.
2.4 Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared TGA pan. An accurate sample mass is critical for quantitative analysis.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Method Execution: Program the instrument with the parameters detailed in Table 1 and start the experiment.
Table 1: Recommended TGA Method Parameters
| Parameter | Value | Rationale (Expertise & Experience Pillar) |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere is used to study the inherent thermal decomposition of the molecule, preventing oxidative side-reactions.[12] |
| Initial Temp. | 30°C | A starting temperature slightly above ambient ensures a stable baseline. |
| Isothermal Hold | 5 min | Allows the furnace temperature and gas flow to stabilize before the heating ramp begins, ensuring a uniform starting condition. |
| Heating Rate | 10°C/min | A standard rate that provides a good balance between resolution of thermal events and experiment time. Slower rates can offer better separation of close-lying events.[13] |
| Final Temp. | 600°C | Sufficiently high to ensure complete decomposition of most small organic molecules, allowing for accurate determination of any final residue. |
Data Analysis and Interpretation
The primary outputs are the TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[9] The DTG curve is particularly useful for resolving the temperatures at which the rate of mass loss is maximal.[13][14]
3.1 Interpreting the Thermogram
Caption: Logical relationships in TGA/DTG data interpretation.
3.2 Expected Thermal Behavior of this compound
Given its aromatic, heterocyclic structure, this compound is expected to be a thermally stable solid. Its decomposition is likely to occur at a high temperature in a single, sharp step.
-
Initial Mass Loss (Room Temp to ~150°C): A small mass loss (<1%) in this region would typically indicate the evaporation of adsorbed water or residual solvent. For a pure, dry crystalline solid, this step should be negligible.
-
Decomposition (Expected >200°C): The molecule is expected to undergo a primary decomposition event. The C-Br bond is often a point of thermal lability in halogenated aromatic compounds.[15][16] The decomposition may initiate with the cleavage of this bond or fragmentation of the heterocyclic ring.
-
Residual Mass: In an inert atmosphere, decomposition of organic molecules can sometimes leave a carbonaceous char. The theoretical residual mass should be 0% unless a non-volatile inorganic component is present.
Table 2: Hypothetical TGA Data Summary
| Thermal Event | Onset Temp. (T_onset) | Peak Temp. (T_peak, from DTG) | Mass Loss (%) | Assignment |
| Desolvation | ~80°C | ~100°C | 0.5% | Loss of adsorbed moisture/solvent |
| Decomposition | ~250°C | ~275°C | 99.0% | Thermal degradation of the molecule |
| Residual Mass | >500°C | N/A | 0.5% | Carbonaceous residue |
Note: These values are illustrative and must be confirmed by experimental data.
3.3 Potential Decomposition Pathways
Under inert thermal conditions, the decomposition of this compound could proceed through several pathways. The cleavage of the C-Br bond is a plausible initial step due to its lower bond energy compared to C-C, C-H, or C-N bonds within the aromatic system.[17] This would be followed by the fragmentation of the indazole ring structure. The presence of nitrogen and bromine could lead to the evolution of gases such as HBr, HCN, and various nitrogen oxides during pyrolysis.
Applications in Pharmaceutical Development
The TGA data for this compound provides critical information for:
-
Stability and Storage: The onset temperature of decomposition is a key indicator of the material's thermal stability, informing recommendations for storage conditions and shelf-life.[6]
-
Process Development: Knowledge of thermal stability is crucial for designing safe and effective manufacturing processes, such as drying, milling, and formulation, where the material may be exposed to heat.[18]
-
Quality Control: TGA serves as an effective quality control tool to ensure batch-to-batch consistency and to quantify volatile impurities or residual solvents, which are often strictly regulated.[8][14]
Conclusion
Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal properties of pharmaceutical intermediates like this compound. By following a well-calibrated and methodologically sound protocol, researchers can obtain reliable data on thermal stability, decomposition kinetics, and sample purity. This information is fundamental to making informed decisions during drug research, development, and quality control, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. uspbpep.com [uspbpep.com]
- 11. â©891⪠Thermal Analysis [doi.usp.org]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. torontech.com [torontech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. sevenstarpharm.com [sevenstarpharm.com]
Part 1: The Foundation - Growing Diffraction-Quality Single Crystals
An In-depth Technical Guide to the Solid-State Structure of 7-Bromo-1H-indazole-3-carbaldehyde and its Derivatives
Abstract: this compound stands as a pivotal heterocyclic building block in contemporary medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring the stability of active pharmaceutical ingredients (APIs). While a definitive, publicly archived crystal structure for this specific molecule remains elusive, this guide provides a comprehensive framework for its determination and analysis. Drawing upon established principles of crystal engineering and data from closely related bromo-indazole analogs, we delineate the experimental workflows for single-crystal growth and X-ray diffraction, predict the key intermolecular interactions that govern its solid-state assembly, and offer insights into how these features influence its physicochemical properties. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the structural characterization of heterocyclic compounds.
The journey to elucidating a crystal structure begins with the most critical and often most challenging step: obtaining a high-quality single crystal. The goal is to encourage molecules to slowly transition from a disordered state (in solution or melt) to a highly ordered, three-dimensional lattice. For a compound like this compound, which possesses moderate polarity and hydrogen bonding capabilities, solvent-based methods are the most promising.
The choice of solvent is a multi-faceted decision. The ideal solvent should not only fully dissolve the compound at an elevated temperature but also exhibit limited solubility at a lower temperature. This differential solubility is the driving force for crystallization. Furthermore, the solvent's polarity and its own ability to form hydrogen bonds can influence the final polymorphic form obtained.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) to identify a system where it is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Controlled Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of evaporation—slower is almost always better.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being cautious not to damage the delicate crystalline structure.
Part 2: Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Workflow for Structure Determination
The experimental and computational workflow for SC-XRD is a well-established, self-validating process designed to ensure accuracy and reproducibility.
A Technical Guide to the Biological Activities of Brominated Indazole Derivatives
Introduction
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[2][3] The introduction of a bromine atom to the indazole nucleus further enhances its pharmacological potential by modifying its electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the diverse biological activities of brominated indazole derivatives, offering insights for researchers, scientists, and professionals engaged in drug discovery and development.
Anticancer Activity
Brominated indazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[4] Their mechanisms of action are often centered around the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6]
Kinase Inhibition: A Primary Mechanism of Action
A significant number of brominated indazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[6][7]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a pivotal role in this process. Several brominated indazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, certain 2H-indazole derivatives have shown IC50 values of 37 nM and 46 nM against VEGFR signaling, comparable to the approved drug pazopanib.[8]
The FGFR signaling pathway is another crucial mediator of tumorigenesis. A series of 1H-indazole-based derivatives have been developed as FGFR1-3 inhibitors, with the most active compounds demonstrating IC50 values in the range of 0.8–4.5 μM.[8] Structure-activity relationship (SAR) studies have revealed that substitutions on the indazole ring significantly influence potency and selectivity.[7]
Brominated indazoles have also been shown to target other kinases implicated in cancer, including:
-
Bcr-Abl: A key driver in chronic myeloid leukemia. Some 1H-indazol-3-amine derivatives inhibit Bcr-Abl with IC50 values as low as 0.014 μM.[8]
-
Epidermal Growth Factor Receptor (EGFR): Often mutated in non-small cell lung cancer. Certain 1H-indazole derivatives exhibit potent inhibition of EGFR mutants with IC50 values around 5.3 nM.[8]
-
Protein Kinase B (Akt): A central node in cell survival pathways. Indazole-pyridine analogs have been discovered as potent Akt inhibitors with Ki values as low as 0.16 nM.[9]
-
Aurora Kinases: Essential for mitotic progression. Novel indazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.[10]
-
c-Jun N-terminal Kinase 3 (JNK3): Implicated in neurodegenerative diseases and potentially in some cancers.[11]
Induction of Apoptosis
Beyond kinase inhibition, some brominated indazole derivatives induce apoptosis (programmed cell death) in cancer cells. For example, compound 2f, a synthesized indazole derivative, has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4]
Quantitative Data on Anticancer Activity
The following table summarizes the anticancer activity of selected brominated indazole derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 2f | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast) | 0.23 | [4][6] |
| HepG2 (Liver) | 0.80 | [6] | ||
| MCF-7 (Breast) | 0.34 | [6] | ||
| Compound 89 | 1H-indazol-3-amine derivative | K562 (Leukemia) | 6.50 | [8] |
| Compound 93 | 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 (Leukemia) | 0.0083 | [8] |
| HCT116 (Colon) | 0.0013 | [8] | ||
| Indazole-pyridine analog | N/A | Akt Kinase Assay (Ki) | 0.00016 | [9] |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of brominated indazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., 4T1, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Brominated indazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the brominated indazole derivative in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Diagram of Experimental Workflow: MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Brominated indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[12][13][14]
Inhibition of Pro-inflammatory Mediators
Several studies have shown that brominated indazoles can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[12][13] For instance, extracts from the marine mollusc Dicathais orbita, rich in brominated indoles (a related class of compounds), and purified 6-bromoindole and 6-bromoisatin, have been shown to significantly inhibit the production of these mediators in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. The anti-inflammatory effects of some brominated indazoles are attributed to their ability to inhibit the activation of the NF-κB pathway.[12] For example, 6-bromoindole and 6-bromoisatin have been shown to reduce the translocation of NF-κB into the nucleus in LPS-stimulated macrophages by over 60%.[12]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some indazole derivatives have been shown to inhibit COX-2 activity.[13] For example, 5-aminoindazole, a related indazole derivative, exhibited an IC50 value of 12.32 μM for COX-2 inhibition.[13]
Diagram of the NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and points of inhibition by brominated indazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated indazole derivatives have shown promise as both antibacterial and antifungal agents.[3][15][16]
Antibacterial Activity
Several studies have reported the antibacterial activity of brominated indazoles against a range of Gram-positive and Gram-negative bacteria.[3][16] For example, some 2H-indazoles have shown activity against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL.[3]
Antifungal Activity
In addition to their antibacterial effects, some brominated indazole derivatives exhibit antifungal activity. For instance, 2,4,5-tribromoimidazole, a related brominated heterocyclic compound, has demonstrated activity against Candida albicans.[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a brominated indazole derivative against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Brominated indazole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the brominated indazole stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.
-
Controls: Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral and Neuroprotective Activities
While research is more extensive in the areas of anticancer and anti-inflammatory activities, emerging evidence suggests that brominated indazole derivatives also possess antiviral and neuroprotective potential.
Antiviral Activity
Recent studies have explored indazole-containing compounds as potential antiviral agents, particularly against the influenza virus.[18][19] One study identified a novel class of indazole derivatives that potently inhibit influenza A and B viruses by targeting the PA-PB1 protein-protein interaction, with the most potent compound having an EC50 value of 690 nM.[18]
Neuroprotective Activity
The indazole scaffold is present in molecules being investigated for neurological disorders.[11] While specific studies on the neuroprotective effects of brominated indazoles are less common, related compounds have shown promise. For instance, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) has demonstrated neuroprotective effects in vitro against glutamate-induced excitotoxicity and cisplatin-induced toxicity in neuronal and glial cells.[20] Furthermore, certain indazole derivatives are being explored as selective inhibitors of butyrylcholinesterase, a target in Alzheimer's disease, and have shown the ability to cross the blood-brain barrier.[21][22]
Conclusion and Future Directions
Brominated indazole derivatives represent a versatile and highly promising class of bioactive molecules with a wide spectrum of therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with emerging evidence of antiviral and neuroprotective activities, underscores their importance in drug discovery. The ability to readily modify the indazole core allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in in vivo models, and developing novel derivatives with improved therapeutic indices. The continued investigation of brominated indazoles holds great promise for the development of new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]
- 17. eijbps.com [eijbps.com]
- 18. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.monash.edu [research.monash.edu]
The Bromine Substituent: A Linchpin in the Reactivity of Indazole-3-Carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The functionalization of this nucleus is paramount in the development of novel therapeutics. This technical guide delves into the nuanced role of the bromine substituent in modulating the reactivity of the indazole-3-carbaldehyde framework. We will explore the electronic and steric influences of bromine on the carbaldehyde moiety and the indazole ring system, providing a comprehensive analysis of its impact on key transformations. This guide will serve as a valuable resource for scientists engaged in the synthesis and derivatization of indazole-based compounds, offering insights into reaction mechanisms, protocol optimization, and the strategic utilization of the bromine atom as a versatile synthetic handle.
Introduction: The Indazole Core and the Influence of Halogenation
Indazoles, bicyclic aromatic heterocycles, are privileged structures in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a carbaldehyde group at the C3 position provides a versatile entry point for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[2]
The strategic placement of a bromine atom on the indazole ring profoundly alters the electronic landscape of the molecule. Bromine, being more electronegative than carbon, exerts a significant inductive electron-withdrawing effect (-I effect). This deactivates the indazole ring towards electrophilic attack, a crucial consideration in synthetic planning.[3] Concurrently, the bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a robust and reliable handle for the introduction of diverse substituents.[4] This dual role of the bromine substituent—as both a modulator of reactivity and a synthetic linchpin—is the central theme of this guide.
The Electronic Tug-of-War: Bromine's Impact on the Indazole-3-Carbaldehyde System
The presence of both a bromine atom and a carbaldehyde group on the indazole scaffold creates a fascinating interplay of electronic effects. The carbaldehyde group is also electron-withdrawing, further influencing the electron density distribution within the ring system.[3]
Enhanced Electrophilicity of the Carbaldehyde Group
The inductive effect of the bromine atom, particularly when positioned on the benzene ring of the indazole, can subtly enhance the electrophilicity of the carbonyl carbon in the C3-carbaldehyde group. This can lead to increased reactivity towards nucleophiles. Reactions such as Wittig olefinations, Grignard additions, and reductive aminations are often more facile with the brominated scaffold compared to its non-brominated counterpart.
Modulation of N-H Acidity and Regioselectivity of N-Alkylation
The electron-withdrawing nature of the bromine substituent can increase the acidity of the N-H proton of the indazole ring. This has significant implications for N-alkylation reactions, a common strategy in the diversification of indazole-based compounds. The regioselectivity of N-alkylation (N1 vs. N2) is a well-documented challenge in indazole chemistry and is influenced by both steric and electronic factors of substituents on the ring.
Comparative Spectroscopic Analysis: 5-Bromo-1H-indazole-3-carbaldehyde vs. 1H-indazole-3-carbaldehyde
A direct comparison of the spectroscopic data of 5-bromo-1H-indazole-3-carbaldehyde and its non-brominated analog provides clear evidence of the bromine's electronic influence.
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (neat, ν cm-1) |
| 1H-indazole-3-carbaldehyde | 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J=8.5 Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.49 (dt, J=7.0, 1.0 Hz, 1H), 7.37 (dt, J=7.0, 1.0 Hz, 1H) | 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 |
| 5-Bromo-1H-indazole-3-carbaldehyde | 10.53 (brs, 1H, in CDCl3), 10.26 (s, 1H, in CDCl3), 8.52 (d, J=1.0 Hz, 1H, in CDCl3), 7.59 (dd, J=9.0, 1.5 Hz, 1H, in CDCl3), 7.46 (d, J=9.0 Hz, 1H, in CDCl3) | 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 | 3213, 2924, 1663, 1455, 1344, 1103, 922, 798, 683 |
Data sourced from RSC Advances, 2018, 8, 13275-13283.[5]
The downfield shift of the aromatic protons and the changes in the 13C NMR chemical shifts in the brominated compound are indicative of the electron-withdrawing nature of the bromine atom.
The Bromine Atom as a Synthetic Handle: Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of bromo-indazole-3-carbaldehydes is their use as substrates in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds. Bromo-indazole-3-carbaldehydes can be efficiently coupled with a variety of boronic acids and their derivatives.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide
This protocol is adapted from a study on the regioselective C7 arylation of 4-substituted NH-free indazoles and serves as a representative example of the Suzuki-Miyaura coupling of a bromo-indazole derivative.[3]
Materials:
-
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide
-
Aryl or heteroaryl boronic acid (1.3 equiv.)
-
Pd(PPh3)4 (10 mol%)
-
Cs2CO3 (1.3 equiv.)
-
Dioxane/EtOH/H2O (3:1.5:0.5)
-
Sealed tube or microwave reactor
Procedure:
-
To a sealed tube, add N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol), the corresponding boronic acid (1.3 mmol), Pd(PPh3)4 (0.1 mmol), and Cs2CO3 (1.3 mmol).
-
Add the solvent mixture of dioxane (3 mL), EtOH (1.5 mL), and H2O (0.5 mL).
-
Seal the tube and heat the reaction mixture to 140 °C for 4 hours (conventional heating) or 2 hours (microwave irradiation).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C7-arylated indazole derivative.
Justification of Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly effective for aryl bromides.[5]
-
Base: Cs2CO3 is a commonly used base in Suzuki couplings, known for its high solubility in organic solvents and its ability to facilitate the transmetalation step.
-
Solvent System: The mixture of dioxane, ethanol, and water provides a good medium for dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
Reactivity of the Carbaldehyde Group: A Gateway to Further Functionalization
The carbaldehyde at the C3 position is a key functional group for derivatization. Its reactivity is influenced by the electronic nature of the indazole ring, which is in turn modulated by the bromine substituent.
Nucleophilic Addition Reactions
The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes attack by nucleophiles. The electron-withdrawing effect of the bromine atom can enhance this electrophilicity, making reactions such as Grignard additions, Wittig reactions, and the formation of imines and oximes more efficient.
Caption: General mechanism for the nucleophilic addition to the carbaldehyde group.
Conclusion: A Strategic Tool in Synthesis
The bromine substituent in indazole-3-carbaldehyde is far more than a simple halogen. It is a strategic tool that allows chemists to fine-tune the reactivity of the indazole core and to introduce a wide range of functional groups with high precision. Its electron-withdrawing properties modulate the reactivity of both the indazole ring and the carbaldehyde, while its ability to participate in cross-coupling reactions opens up a vast chemical space for exploration. A thorough understanding of the role of the bromine substituent is therefore essential for the rational design and efficient synthesis of novel indazole-based compounds for applications in drug discovery and materials science.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
Abstract
7-Bromo-1H-indazole-3-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this key building block via the Vilsmeier-Haack reaction, starting from 7-Bromo-1H-indazole. The document elucidates the underlying reaction mechanism, furnishes a detailed step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for accessing this high-value compound.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, bioisosteric to the natural indole structure but offering unique hydrogen bonding capabilities that are advantageous for binding to protein active sites.[2][3] Specifically, functionalization at the C3 position has led to the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[2] this compound, with its reactive aldehyde and strategically placed bromine atom, is an ideal precursor for further elaboration through a variety of chemical transformations, such as Wittig reactions, Knoevenagel condensations, and reductive aminations, enabling the synthesis of diverse compound libraries for screening.[1]
This protocol details the formylation of 7-Bromo-1H-indazole using the Vilsmeier-Haack reaction, a classic and highly effective method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[4][5]
Reaction Mechanism: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indazole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initiates a cascade that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][6]
-
Electrophilic Aromatic Substitution: The electron-rich 1H-indazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to regioselective substitution.
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up step. Hydrolysis rapidly converts the iminium intermediate to the final aldehyde product.[5][6]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Supplier Example | Purity |
| 7-Bromo-1H-indazole | 53857-58-2 | 197.02 g/mol | Sigma-Aldrich | ≥95% |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Sigma-Aldrich | ≥99% (Reagent grade) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Sigma-Aldrich | ACS Reagent, ≥99.5% |
| Hexanes | 110-54-3 | 86.18 g/mol | Sigma-Aldrich | ACS Reagent, ≥98.5% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | --- | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich | Reagent grade |
| Silica Gel | 63231-67-4 | --- | --- | 230-400 mesh, 60 Å |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Ice-water bath and heating mantle with temperature control
-
Addition funnel
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.
Caption: Figure 2: Experimental Synthesis Workflow.
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an argon inlet.
-
In a fume hood, add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol, 2.4 equiv) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
Step 2: Addition of 7-Bromo-1H-indazole
-
In a separate beaker, dissolve 7-Bromo-1H-indazole (0.985 g, 5 mmol, 1.0 equiv) in a minimum amount of anhydrous DMF (~5 mL).
-
Transfer this solution to the addition funnel.
-
Add the indazole solution dropwise to the cold Vilsmeier reagent over 20 minutes.
Step 3: Reaction
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the starting material.
Step 4: Quenching and Work-up
-
After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice (~30 g) portion-wise. CAUTION: The initial quenching of residual POCl₃ is highly exothermic and releases HCl gas.[7] Perform this step in a well-ventilated fume hood.
-
Once the exotherm has subsided, slowly add saturated aqueous sodium bicarbonate solution until the mixture is neutralized (pH ~7-8).
-
A precipitate of the crude product should form. Stir the resulting slurry for 30 minutes.
Step 5: Extraction and Isolation
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Step 6: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Safety and Handling
Phosphorus Oxychloride (POCl₃) is extremely hazardous and requires careful handling.
-
Corrosive: Causes severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Water Reactive: Reacts violently with water, releasing heat and toxic, corrosive gases (hydrochloric acid and phosphoric acid fumes).[7][9] All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. Never quench POCl₃ with water directly in a sealed container.
-
Toxicity: Fatal if inhaled.[8] All manipulations must be performed in a certified chemical fume hood with proper airflow. Avoid breathing vapors.[7] An emergency safety shower and eyewash station must be immediately accessible.[10]
-
Storage: Store POCl₃ under an inert atmosphere, away from moisture and incompatible materials like alcohols, bases, and strong oxidizing agents.[8][10]
General Safety:
-
N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with care.
-
Always handle organic solvents in a well-ventilated area or fume hood.
Characterization and Expected Results
-
Physical Form: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₅BrN₂O.[11]
-
Molecular Weight: 225.04 g/mol .[11]
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aldehyde proton (singlet, ~10.2 ppm), the indazole NH proton (broad singlet, >13 ppm), and three aromatic protons in the 7-8 ppm region.
-
¹³C NMR (DMSO-d₆): Expect the aldehyde carbonyl carbon around 187 ppm and aromatic carbons in the 110-145 ppm range.
-
Yield: Typical yields for this reaction after purification range from 60% to 80%, depending on the scale and purity of reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Run the reaction under a strict inert atmosphere. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC. If the reaction stalls, consider increasing the temperature slightly (e.g., to 100 °C) or extending the reaction time. | |
| Formation of Multiple Byproducts | Reaction temperature too high, leading to decomposition or side reactions. | Maintain careful temperature control during the addition of POCl₃ and during the main reaction phase. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient may be required to achieve good separation. |
| Low Yield After Work-up | Product loss during neutralization/extraction. | Ensure complete extraction from the aqueous layer. Sometimes, the product may partially precipitate; filter the aqueous layer if necessary after the first extraction. |
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-1H-indazole-3-carbaldehyde
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif. The functionalization of this core, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
7-Bromo-1H-indazole-3-carbaldehyde stands out as a versatile and strategic building block.[3][4] The bromine atom at the C7 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, while the aldehyde at C3 provides a reactive site for a host of subsequent transformations, such as reductive amination, Wittig reactions, or cyclization condensations.[2] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—applied to this valuable intermediate, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug discovery.
Core Principles: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] These transformations universally proceed through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound), inserting itself into the carbon-bromine bond. This oxidizes the metal to a Pd(II) intermediate.[8][9]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):
-
In Transmetalation , an organometallic coupling partner (e.g., organoboron for Suzuki, organocopper for Sonogashira) transfers its organic group to the Pd(II) complex, displacing the halide.[9]
-
In Migratory Insertion , an alkene (for the Heck reaction) coordinates to the palladium center and then inserts into the palladium-carbon bond.[8]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9][10] It is an exceptionally reliable method for creating biaryl and heteroaryl-aryl structures.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust, air-stable precatalyst that is effective for a wide range of aryl bromides.[1][11] For more challenging couplings or to achieve lower catalyst loadings, pre-catalysts combined with specialized ligands like SPhos or dppf can be advantageous.[10]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][12] Cesium carbonate (Cs₂CO₃) is highly effective, particularly for heteroaryl halides, due to its high solubility in organic solvents and sufficient basicity.[1][11] Potassium carbonate (K₂CO₃) is a more economical alternative that often provides comparable results.[13]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is standard.[11][13] The water is crucial for dissolving the inorganic base and aiding in the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vial or flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. For thermally sensitive substrates, lower temperatures (e.g., 80 °C) may be employed with a potential increase in reaction time. Microwave irradiation (140 °C for 30-60 min) can significantly accelerate the reaction.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 4 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 70-80[11] |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~75-85[13] |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | ~80 |
Yields are estimates based on literature for similar substrates and may require optimization.[11][13]
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl scaffolds.[14] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, although copper-free variants have been developed.[15][16]
Causality Behind Experimental Choices:
-
Catalyst System: The classic system uses a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically CuI.[17] The palladium complex undergoes the main catalytic cycle, while copper(I) is believed to react with the terminal alkyne to form a more reactive copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) center.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX acid produced during the reaction and to act as the solvent.[18]
-
Solvent: While the amine base often serves as the solvent, a co-solvent like DMF or THF can be used to improve the solubility of the starting materials.[17]
Protocol: Copper-Cocatalyzed Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base: Add anhydrous DMF and Et₃N (typically a 1:1 or 2:1 v/v ratio) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-18 hours.
-
Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate or diethyl ether. Filter the combined organic layers through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Coupling Partner (Alkyne) | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | RT | 4 | ~90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N/DMF | RT | 2 | ~95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | 50 | 12 | ~80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N/DMF | 60 | 8 | ~75 |
Yields are estimates based on general Sonogashira protocols and may require optimization.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds, a transformation that is central to the synthesis of pharmaceuticals.[19][20] The reaction couples aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[20][21]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Electron-rich, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are state-of-the-art.[21] They promote both the oxidative addition and the crucial C-N reductive elimination step. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used to generate the active Pd(0) catalyst in situ.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[22] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring a different ligand/solvent system.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the strong base.
Protocol: Buchwald-Hartwig Amination with Secondary Amines
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox): To an oven-dried vial or pressure tube, add Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., RuPhos, 4.4 mol%), and NaOt-Bu (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous toluene. Finally, add the secondary amine (e.g., morpholine, 1.2 equiv.).
-
Sealing: Seal the vessel tightly with a cap containing a PTFE septum.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, eluting with ethyl acetate to remove baseline palladium salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Coupling Partner (Amine) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos (4.4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | ~90 |
| 2 | Piperidine | RuPhos (4.4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | ~88 |
| 3 | Aniline | BrettPhos (4.4) | LHMDS (1.4) | Dioxane | 110 | 24 | ~75 |
| 4 | N-Methylaniline | XPhos (4.4) | K₃PO₄ (2.0) | t-BuOH | 110 | 24 | ~80 |
Yields are estimates based on general Buchwald-Hartwig protocols and may require optimization.[21]
Application 4: Mizoroki-Heck Coupling for Alkene Arylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful route to substituted styrenes and cinnamates.[8] It is a valuable tool for extending carbon frameworks.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst. It is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are classic ligands for this transformation.
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HBr generated in the catalytic cycle, specifically during the β-hydride elimination and catalyst regeneration step.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used, as Heck reactions often require elevated temperatures (100-140 °C).
Protocol: Heck Coupling with an Alkene
Step-by-Step Methodology:
-
Reaction Setup: In a sealable pressure tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the alkene (e.g., styrene or butyl acrylate, 1.5 equiv.) followed by anhydrous DMF.
-
Sealing and Reaction: Seal the tube and heat in an oil bath at 120-140 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Heck Couplings
| Entry | Coupling Partner (Alkene) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | K₂CO₃ (2) | DMF | 120 | 18 | ~70 |
| 2 | Butyl acrylate | Pd(OAc)₂ (3) | Et₃N (2) | DMF | 120 | 18 | ~75 |
| 3 | N-Vinylpyrrolidone | Pd(OAc)₂ (5) | K₂CO₃ (2) | NMP | 140 | 24 | ~65 |
Yields are estimates based on general Heck protocols and require optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 887576-89-8 [sigmaaldrich.com]
- 5. fiveable.me [fiveable.me]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. jmcct.com [jmcct.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
In the landscape of contemporary drug discovery, the indazole core has emerged as a "privileged scaffold," a molecular framework that consistently appears in potent, selective, and clinically successful therapeutic agents. Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows for a versatile array of hydrogen bonding interactions and serves as a rigid anchor for presenting functional groups to biological targets.[1][2] Among the various functionalized indazoles, 7-Bromo-1H-indazole-3-carbaldehyde stands out as a particularly strategic starting material. The bromine atom at the C7 position and the carbaldehyde at C3 provide orthogonal chemical handles, enabling sequential and regioselective modifications. This dual functionality makes it an invaluable building block for creating complex molecules, particularly in the development of targeted cancer therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[3] This guide provides an in-depth exploration of the applications of this versatile reagent, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | PubChem |
| Molecular Weight | 225.04 g/mol | PubChem |
| CAS Number | 887576-89-8 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| InChIKey | SXWCQUSSBQJBDV-UHFFFAOYSA-N | PubChem |
PART 1: Synthesis of the Core Scaffold
The most common and efficient method for synthesizing substituted 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursor.[3][4] This transformation involves an acid-catalyzed reaction with a nitrite source, which proceeds through a ring-opening and re-closure mechanism to yield the indazole core.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous indazole-3-carbaldehydes.[3]
Workflow Diagram:
Caption: Synthesis of the target compound from 7-Bromo-1H-indole.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| 7-Bromo-1H-indole | 196.04 | 1.96 g | 10.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.76 g | 40.0 |
| Hydrochloric Acid (2N) | 36.46 | 35 mL | 70.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8 mL | - |
| Deionized Water | 18.02 | 8 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of Nitrosating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (4.0 equiv.) in a mixture of deionized water and DMF at 0 °C (ice bath).
-
Acidification: Slowly add 2N hydrochloric acid (7.0 equiv.) to the stirred nitrite solution, maintaining the temperature at 0 °C.
-
Indole Addition: In a separate flask, dissolve 7-Bromo-1H-indole (1.0 equiv.) in a minimal amount of DMF. Add this solution dropwise to the cold, stirred nitrosating mixture over 30 minutes. Causality: Slow, reverse addition is crucial to prevent dimerization and other side reactions of the electron-rich indole.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
PART 2: Application in the Synthesis of PARP Inhibitors
The this compound scaffold is a key precursor for synthesizing potent PARP inhibitors, such as Niraparib and its analogs.[5] The general strategy involves converting the C3-aldehyde to a carboxamide and utilizing the C7-bromide for a palladium-catalyzed cross-coupling reaction to introduce a phenylpiperidine moiety.
Mechanism of PARP Inhibition:
PARP enzymes are critical for DNA single-strand break repair. In cancers with defective homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in cell death—a concept known as synthetic lethality.
Caption: The principle of synthetic lethality with PARP inhibitors.
Protocol 2: Synthesis of a 2-Phenyl-2H-indazole-7-carboxamide Analog
This multi-step protocol outlines the conversion of this compound into a core structure found in many potent PARP inhibitors.[6][7]
Overall Workflow:
Caption: Synthetic pathway from the starting material to a PARP inhibitor scaffold.
Step 2a: Oxidation of Aldehyde to Carboxylic Acid
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| This compound | 225.04 | 1.12 g | 5.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 2.26 g | 25.0 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 2.40 g | 20.0 |
| 2-Methyl-2-butene | 70.13 | 2.8 mL | 25.0 |
| tert-Butanol | 74.12 | 25 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
Dissolve this compound (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.). Causality: 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water and add it dropwise to the reaction mixture at room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 7-Bromo-1H-indazole-3-carboxylic acid.
Step 2b: Amidation of Carboxylic Acid
Rationale: HATU is a highly effective peptide coupling reagent that activates the carboxylic acid for efficient reaction with an amine source, in this case, ammonium chloride, to form the primary amide.
Procedure:
-
Dissolve 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) and stir for 10 minutes.
-
Add ammonium chloride (1.5 equiv.).
-
Stir at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield 7-Bromo-1H-indazole-3-carboxamide.
Step 2c: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl or heteroaryl groups at the C7 position, which is critical for tuning the inhibitor's potency and pharmacokinetic properties.[8]
Procedure:
-
Reaction Setup: In a flame-dried flask, combine 7-Bromo-1H-indazole-3-carboxamide (1.0 equiv.), the desired arylboronic acid (e.g., 4-(piperidin-3-yl)phenylboronic acid, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the final 2-phenyl-2H-indazole-7-carboxamide derivative.
PART 3: Application in the Synthesis of Kinase Inhibitors
The aldehyde and bromo functionalities of this compound also provide a versatile platform for the synthesis of kinase inhibitors. The indazole core can act as a hinge-binding motif, while the C3 and C7 positions can be elaborated to occupy adjacent hydrophobic pockets in the kinase active site.
General Synthetic Strategies
-
Reductive Amination at C3: The aldehyde can be readily converted into a secondary or tertiary amine via reductive amination. This allows for the introduction of various side chains that can be optimized to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Cross-Coupling at C7: As with the PARP inhibitors, the C7-bromo position is ideal for Suzuki or Buchwald-Hartwig cross-coupling reactions. This enables the installation of diverse aryl or heteroaryl groups that can extend into the solvent-exposed region or other pockets of the ATP-binding site.
Conceptual Workflow for Kinase Inhibitor Synthesis:
Caption: A general two-step strategy for synthesizing kinase inhibitors.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its orthogonal functionalities at the C3 and C7 positions provide chemists with a powerful tool to construct complex molecular architectures. The detailed protocols and strategic workflows presented here demonstrate its direct applicability in the synthesis of cutting-edge therapeutics, particularly PARP and kinase inhibitors. By understanding the underlying chemical principles and the rationale for each synthetic step, researchers can leverage this reagent to accelerate the discovery and development of novel drugs for a range of diseases.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 [data.epo.org]
- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irbm.com [irbm.com]
- 8. chemrxiv.org [chemrxiv.org]
The Strategic Role of 7-Bromo-1H-indazole-3-carbaldehyde in the Synthesis of Next-Generation Anti-Cancer Agents
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1] This guide delves into the specific and strategic application of a key functionalized building block, 7-Bromo-1H-indazole-3-carbaldehyde , in the rational design and synthesis of potent anti-cancer agents, particularly kinase inhibitors. We will explore the chemical versatility of this intermediate, provide detailed, field-tested protocols for its derivatization, and elucidate the downstream biological implications of the synthesized compounds on critical oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction: The Indazole Scaffold in Oncology
The indazole moiety's success in oncology is largely attributed to its unique structural and electronic properties. As a bioisostere of indole, it can form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[2] This has led to the development of several blockbuster anti-cancer drugs, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), which feature the indazole core.[3][4] These drugs underscore the therapeutic potential of targeting key nodes in cancer cell signaling.
This compound emerges as a particularly valuable starting material for several reasons:
-
The Aldehyde (C3-position): This versatile functional group serves as a synthetic handle for a wide array of chemical transformations. It can be readily converted into amines via reductive amination, alkenes via Wittig or Horner-Wadsworth-Emmons reactions, and various heterocyclic systems through condensation reactions.[2] This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and selectivity.
-
The Bromo Group (C7-position): The bromine atom is a prime site for modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, or alkyl substituents, which can be tailored to interact with specific sub-pockets of a target kinase, thereby enhancing potency and modulating pharmacokinetic properties.
-
The Indazole NH (N1-position): The nitrogen atom at the 1-position can be alkylated or arylated to further expand the structural diversity of the synthesized library and influence the molecule's overall physicochemical profile.
Core Synthetic Strategies and Protocols
The strategic value of this compound lies in its capacity for sequential, regioselective modifications. A common and effective synthetic workflow involves an initial modification of the aldehyde group followed by a cross-coupling reaction at the bromine-substituted position.
Protocol 1: Reductive Amination of the Aldehyde Moiety
This protocol details the conversion of the C3-aldehyde to a secondary amine, a common structural motif in many kinase inhibitors. This reaction proceeds via an intermediate imine, which is then reduced in situ.
Objective: To synthesize N-((7-bromo-1H-indazol-3-yl)methyl)aniline as a representative intermediate.
Materials:
| Reagent/Solvent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| This compound | 225.04 | 225 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 102 µL | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |
| Dichloroethane (DCE) | 98.96 | 10 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 2-3 drops | catalytic | - |
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (225 mg, 1.0 mmol) and dichloroethane (10 mL).
-
Add aniline (102 µL, 1.1 mmol) to the suspension, followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the protonated imine in the presence of the aldehyde, minimizing side reactions.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Suzuki Cross-Coupling for C7-Arylation
This protocol demonstrates the introduction of a phenyl group at the C7-position, a common strategy to probe hydrophobic pockets in kinase active sites.
Objective: To synthesize N-((7-phenyl-1H-indazol-3-yl)methyl)aniline from the product of Protocol 1.
Materials:
| Reagent/Solvent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| N-((7-bromo-1H-indazol-3-yl)methyl)aniline | 302.18 | 302 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 | 1.5 |
| 1,4-Dioxane | 88.11 | 8 mL | - | - |
| Water | 18.02 | 2 mL | - | - |
Procedure:
-
In a microwave vial or a Schlenk flask, combine N-((7-bromo-1H-indazol-3-yl)methyl)aniline (302 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Causality Note: This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Stir the mixture at 100 °C for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL), then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final arylated indazole product.
Application in Targeting Oncogenic Signaling: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Many indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[5] The derivatives synthesized from this compound are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.
Synthetic Workflow for a Potential VEGFR-2 Inhibitor
Caption: A generalized synthetic pathway from the starting material.
The final compound, with its strategically placed substituents, is hypothesized to interact with key residues in the VEGFR-2 active site. The indazole core acts as the hinge-binding motif, while the arylated C7-substituent can occupy a hydrophobic back pocket, and the derivatized C3-sidechain can form additional interactions, leading to high-affinity binding and potent inhibition.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by the synthesized agent.
Conclusion and Future Perspectives
This compound is a high-value, versatile intermediate for the synthesis of sophisticated anti-cancer agents. Its dual reactive sites at the C3 and C7 positions allow for a modular and efficient approach to building diverse chemical libraries for screening against various oncogenic targets. The protocols outlined herein provide a robust framework for the derivatization of this scaffold. Future work will undoubtedly focus on employing this building block in novel synthetic strategies, such as multi-component reactions and diversity-oriented synthesis, to rapidly generate novel chemical matter with enhanced therapeutic profiles for the continued fight against cancer.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 7-Bromo-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography
Introduction: The Significance of Purified 7-Bromo-1H-indazole-3-carbaldehyde
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous compounds exhibiting a wide range of biological activities, including potent kinase inhibition. The purity of this intermediate is of paramount importance; trace impurities can lead to the formation of significant side products in subsequent synthetic steps, complicating reaction workups, reducing overall yields, and potentially confounding biological assay results.
This application note provides a robust, field-proven protocol for the purification of crude this compound using automated flash column chromatography. The methodology is designed to be efficient, reproducible, and scalable, addressing the needs of researchers in both academic and industrial settings. We will delve into the causality behind procedural choices, from method development on Thin-Layer Chromatography (TLC) to the logic of the solvent gradient, ensuring a self-validating and scientifically sound purification strategy.
Foundational Principles: Why Column Chromatography?
Column chromatography is a cornerstone purification technique in organic synthesis, operating on the principle of differential adsorption.[1] A mixture is passed through a solid stationary phase (in this case, silica gel) using a liquid mobile phase. Compounds in the mixture separate based on their relative affinities for the two phases. Non-polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly to the silica gel and require a more polar mobile phase to be eluted.
For substituted indazoles like our target compound, which possess moderate polarity due to the presence of the aldehyde and the N-H group, silica gel chromatography with a hexane/ethyl acetate solvent system is an exceptionally effective choice.[2][3]
Physicochemical Properties & Safety
A thorough understanding of the target compound's properties is critical for designing a successful purification and ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | PubChem[4] |
| Molecular Weight | 225.04 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | ≥95% | Sigma-Aldrich |
Safety Profile: this compound is a hazardous substance. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[5]
Experimental Protocol: From Crude Material to Pure Compound
This protocol is optimized for purifying approximately 1.0 g of crude material. The principles can be scaled by adjusting column size and solvent volumes accordingly.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound, Silica Gel (230-400 mesh), Anhydrous Celite®, Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade), Dichloromethane (DCM, ACS Grade) |
| Hardware | Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) with UV detector, Pre-packed silica gel column (e.g., 40 g), Rotary evaporator, Round-bottom flasks, Beakers, Graduated cylinders |
| Consumables | Analytical TLC plates (Silica gel 60 F₂₅₄), Glass capillaries for spotting, Collection tubes/flasks |
Step 1: Method Development via Thin-Layer Chromatography (TLC)
The "Why": Before committing a significant quantity of material to a column, TLC is used to rapidly determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.3.[2] This Rf value ensures that the compound will migrate through the column effectively, providing good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.
Procedure:
-
Prepare three separate eluent mixtures of Hexane:Ethyl Acetate (Hex:EtOAc) in small beakers: 9:1, 8:2, and 7:3.
-
Dissolve a small sample of the crude material in a minimal amount of dichloromethane.
-
Using a glass capillary, spot the crude mixture onto three separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Calculate the Rf value for the main spot in each system (Rf = distance traveled by spot / distance traveled by solvent front).
Data Interpretation:
| Solvent System (Hex:EtOAc) | Target Compound Rf (Hypothetical) | Observation & Rationale |
| 9:1 | 0.45 | Too High. The compound moves too quickly, risking co-elution with non-polar impurities.[2] |
| 8:2 | 0.30 | Optimal. Provides ideal retention for good separation on the column.[2][3] |
| 7:3 | 0.15 | Too Low. The compound is too strongly adsorbed, which can lead to broad peaks and excessively long run times. |
Based on this analysis, an 8:2 Hex:EtOAc system is the ideal starting point. The purification will employ a gradient beginning with a less polar mixture to first wash off non-polar impurities.
Step 2: Sample Preparation (Dry Loading)
The "Why": While a sample can be dissolved and injected directly onto the column (liquid loading), this often leads to band broadening and poorer separation, especially if the solvent used for dissolution is stronger than the initial mobile phase.[6] Dry loading, where the crude material is pre-adsorbed onto silica gel, ensures that the sample is introduced to the column in a sharp, concentrated band, maximizing the resolution of the separation.
Procedure:
-
Weigh 1.0 g of crude this compound into a round-bottom flask.
-
Dissolve it in a minimal volume of dichloromethane (approx. 10-15 mL).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained.
Step 3: Flash Column Chromatography Execution
The following diagram illustrates the overall workflow for the purification process.
Caption: Workflow from method development to final product isolation.
Procedure:
-
Install a 40 g pre-packed silica gel column onto the automated chromatography system.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hex:EtOAc) for at least 2-3 column volumes.
-
Load the dry sample prepared in Step 2 onto the column using a solid load cartridge.
-
Initiate the purification run with the optimized gradient profile.
-
Monitor the elution profile using the UV detector, collecting fractions throughout the run.
Recommended Gradient Profile:
| Step | Solvent B (EtOAc in Hexane) | Column Volumes (CV) | Purpose |
| 1 | 10% | 2 | Wash non-polar impurities from the column. |
| 2 | 10% → 40% | 12 | Gradually increase polarity to elute the target compound while separating it from closely-related impurities. |
| 3 | 40% | 3 | Ensure all of the target compound has been eluted from the column (column flush). |
Step 4: Fraction Analysis and Product Isolation
The "Why": The automated system's chromatogram provides a guide, but TLC analysis of the collected fractions is the definitive method to confirm which fractions contain the pure product.
Procedure:
-
Spot every second or third fraction onto a TLC plate alongside a spot of the original crude material.
-
Develop the TLC plate using the optimal solvent system identified in Step 1 (e.g., 8:2 Hex:EtOAc).
-
Visualize under UV light. Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Dry the solid under high vacuum to remove residual solvent, then determine the final mass and calculate the yield.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the purification of this compound. By integrating systematic TLC-based method development with the efficiency of automated flash chromatography and the reliability of dry sample loading, researchers can consistently obtain this key intermediate in high purity. Adherence to the described safety protocols is essential for the safe execution of this procedure. The principles outlined herein are broadly applicable to the purification of other moderately polar heterocyclic compounds, serving as a valuable resource for professionals in drug discovery and chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. biotage.com [biotage.com]
Large-Scale Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde: A Scalable Protocol for a Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Abstract
7-Bromo-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a key precursor for a multitude of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[1][2][3][4] The indazole scaffold is recognized as a privileged structure, capable of forming critical hydrogen bond interactions within the active sites of proteins, making it a bioisostere of the indole nucleus.[1][4][5] This application note provides a comprehensive, validated, and scalable two-step protocol for the synthesis of this compound. The outlined process is designed for robustness and high yield, addressing the needs of process chemistry and drug development professionals. The protocol details the synthesis of the 7-Bromo-1H-indazole core followed by a regioselective Vilsmeier-Haack formylation, with in-depth explanations of the underlying mechanisms and experimental considerations for safe and efficient scale-up.
Synthetic Strategy and Mechanistic Rationale
The synthesis is strategically divided into two primary stages: the construction of the indazole ring system followed by its functionalization.
Step 1: Synthesis of 7-Bromo-1H-indazole. The initial step involves the formation of the indazole core. A common and scalable method begins with the diazotization of a substituted aniline, such as 2-bromo-6-methylaniline, followed by an intramolecular cyclization. This approach provides a reliable route to the desired 7-substituted indazole precursor.[6]
Step 2: Vilsmeier-Haack Formylation. The second, crucial step is the introduction of the carbaldehyde group at the C3 position of the 7-Bromo-1H-indazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency and regioselectivity with electron-rich heterocyclic systems.[7][8][9]
Mechanistic Insight: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chlorodimethyliminium salt, from the interaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The electron-rich C3 position of the indazole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final this compound.[10] This regioselectivity is driven by the electronic properties of the indazole ring system.
Visual Workflow of Synthesis
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions. DMF is a reproductive toxin.
Part A: Synthesis of 7-Bromo-1H-indazole
This protocol is adapted from established methods involving diazotization and cyclization of substituted anilines.[6]
Materials:
-
2-Bromo-6-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium tert-butoxide
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a reactor suitable for low-temperature reactions, suspend 2-bromo-6-methylaniline (1.0 eq) in concentrated HCl and water. Cool the mixture to 0 to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Cyclization: In a separate, larger reactor, prepare a solution of potassium tert-butoxide (10.0 eq) in anhydrous DMSO.[6]
-
Transfer the cold diazonium salt solution to the potassium tert-butoxide solution via cannula or dropping funnel at a rate that maintains the reaction temperature below 25 °C. An exothermic reaction will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[6]
-
Work-up and Isolation: Carefully pour the reaction mixture into a vessel containing ice and water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 7-Bromo-1H-indazole.
Part B: Synthesis of this compound
Materials:
-
7-Bromo-1H-indazole (from Part A)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), place anhydrous DMF (8.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 7-Bromo-1H-indazole (1.0 eq) in anhydrous DMF or DCM dropwise, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Hydrolysis and Work-up: After the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to basic (pH ~8). This step is highly exothermic and will release gas; ensure adequate venting.
-
Stir the resulting suspension for 1-2 hours. A precipitate of the product should form.
-
Isolation and Purification: Filter the solid product and wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For higher purity, the product can be recrystallized from ethanol or an ethyl acetate/heptane mixture to afford this compound as a solid.
Data Summary and Characterization
The following table summarizes the key parameters for the Vilsmeier-Haack formylation step.
| Parameter | Value |
| Starting Material | 7-Bromo-1H-indazole |
| Key Reagents | POCl₃ (3.0 eq), DMF (8.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >98% (by HPLC) |
Expected Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 14.15 (s, 1H, NH), 10.10 (s, 1H, CHO), 8.30 (d, 1H), 7.85 (d, 1H), 7.30 (t, 1H).
-
Molecular Weight: 225.04 g/mol
-
CAS Number: 887576-89-8[11]
Mechanistic Visualization
Caption: Mechanism of the Vilsmeier-Haack formylation of indazole.
Conclusion
This application note presents a reliable and scalable two-step synthesis for this compound, a high-value intermediate for pharmaceutical research and development. The protocol emphasizes safety, operational efficiency, and high yield, making it suitable for large-scale production. The detailed procedural steps and mechanistic insights provide researchers and process chemists with a solid foundation for implementing this synthesis in their laboratories.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. 887576-89-8|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance the success of your synthetic endeavors.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. While its synthesis may appear straightforward, it is often plagued by side reactions that can significantly lower yields and complicate purification. Direct formylation of the 7-bromo-1H-indazole core, for instance via the Vilsmeier-Haack reaction, is generally inefficient for indazoles. A more reliable and higher-yielding approach involves the nitrosation of the corresponding 7-bromoindole precursor. This guide will focus on troubleshooting this more effective synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Consistently Low Yield of this compound
Question: My reaction to synthesize this compound from 7-bromoindole consistently results in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are most commonly attributed to the formation of dimer byproducts and incomplete reaction.
-
Causality - Dimer Formation: A significant side reaction is the nucleophilic addition of the starting 7-bromoindole onto the 3-nitroso-indole intermediate. This leads to the formation of deeply colored, often red or brown, dimeric impurities, which reduces the amount of intermediate available to rearrange to the desired indazole.[1]
-
Solution - "Reverse Addition" Protocol: To minimize dimer formation, a "reverse addition" protocol is highly recommended. This involves the slow, dropwise addition of the 7-bromoindole solution to a pre-formed, cold (0 °C) solution of the nitrosating agent (e.g., sodium nitrite in acidic media). This maintains a low concentration of the nucleophilic indole at all times, favoring the desired intramolecular rearrangement over the intermolecular dimerization.
-
Causality - Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.
-
Solution - Reaction Monitoring and Temperature Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred at the optimal temperature (typically 0 °C during addition, followed by stirring at room temperature or gentle heating) until the starting material is consumed.
Problem 2: The Crude Product is a Deep Red or Brown Color and is Difficult to Purify
Question: After work-up, my crude this compound is a dark, sticky solid with a prominent red or brown hue. Column chromatography is proving difficult. What is this colored impurity and how can I deal with it?
Answer:
The deep coloration is a strong indicator of the presence of dimeric byproducts, as discussed in the previous section.
-
Causality - Indole Dimerization: The colored impurities are almost certainly the result of the reaction between the starting indole and the nitroso-intermediate. These dimers are often less soluble and can interfere with the crystallization and chromatographic purification of the desired product.
-
Solution - Prevention and Purification:
-
Prevention: The most effective strategy is to prevent their formation in the first place by strictly adhering to the "reverse addition" protocol at low temperatures.
-
Purification: If these impurities have already formed, careful column chromatography on silica gel is the most effective method for their removal. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help to separate the less polar desired product from the more polar and colored byproducts.
-
Problem 3: Isolation of a More Polar Byproduct Identified as 7-Bromo-1H-indazole-3-carboxylic acid
Question: In addition to my desired aldehyde, I have isolated a significant amount of a more polar compound which I have identified as 7-bromo-1H-indazole-3-carboxylic acid. How is this being formed and how can I prevent it?
Answer:
The formation of the corresponding carboxylic acid is a result of over-oxidation of the aldehyde product.
-
Causality - Oxidation: The aldehyde group in your target molecule is susceptible to oxidation to a carboxylic acid, particularly under harsh reaction conditions or during work-up.[2][3] The nitrosating conditions themselves can be oxidative, and exposure to air for prolonged periods, especially in the presence of residual reagents, can facilitate this side reaction. A plausible mechanism involves a dediazoniation process in the acidic reaction medium, followed by oxidation.[4]
-
Solution - Careful Control of Reaction and Work-up Conditions:
-
Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed (as determined by TLC or LC-MS).
-
Prompt Work-up: Work up the reaction promptly upon completion.
-
Inert Atmosphere: While not always essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Controlled Temperature: Maintain the recommended reaction temperatures. Elevated temperatures can increase the rate of oxidation.
-
Frequently Asked Questions (FAQs)
Q1: Can I use the Vilsmeier-Haack reaction to directly formylate 7-bromo-1H-indazole?
A1: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally not an effective method.[1] The indazole ring system is less nucleophilic than indole, making the electrophilic substitution required for formylation more difficult. The nitrosation of the corresponding 7-bromoindole is the more reliable and higher-yielding synthetic route.
Q2: What is the optimal solvent system for the purification of this compound by column chromatography?
A2: A common and effective eluent system for the purification of this compound by silica gel column chromatography is a mixture of petroleum ether and ethyl acetate. A typical starting point would be a ratio of 8:2 (petroleum ether:ethyl acetate), with the polarity gradually increased as needed to elute the product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The nitrosation reaction generates nitrous acid in situ, which can be hazardous. It is crucial to perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 7-bromoindole can cause skin and eye irritation.[5]
Q4: My starting 7-bromoindole is impure. How will this affect the synthesis?
A4: The purity of your starting material is critical for the success of the reaction. Impurities in the 7-bromoindole can lead to the formation of additional side products, complicating the purification of the final product and potentially lowering the yield. It is highly recommended to use purified 7-bromoindole for this synthesis.
Validated Experimental Protocol: Synthesis from 7-Bromoindole
This protocol is adapted from the optimized procedure for the nitrosation of indoles, which is designed to minimize side reactions.
Materials:
-
7-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2N solution
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (8.0 eq.) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N hydrochloric acid (2.7 eq.) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes at this temperature.
-
-
Nitrosation Reaction (Reverse Addition):
-
Dissolve 7-bromoindole (1.0 eq.) in DMF.
-
Using a syringe pump or a dropping funnel, add the 7-bromoindole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 1-2 hours.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash them three times with water, followed by a single wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford pure this compound.
-
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Purification Method | Reference |
| This compound | 7-Bromoindole | NaNO₂, HCl | ~70-90% | Column Chromatography |
Visualizing the Process
Reaction Pathway and Side Reactions
Caption: Synthetic pathway to this compound and common side reactions.
Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. echemi.com [echemi.com]
Technical Support Center: Purification of 7-Bromo-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the purification of 7-Bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your downstream applications.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide provides practical, field-proven advice for overcoming common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Question: My TLC plate shows a spot with a higher Rf value that I suspect is unreacted 7-bromo-1H-indazole. How can I effectively remove it?
Answer: This is a common scenario, as the starting material is significantly less polar than the desired aldehyde product.
-
Causality: The introduction of the polar formyl group at the 3-position of the indazole ring drastically reduces the compound's mobility on a polar stationary phase like silica gel. Unreacted 7-bromo-1H-indazole will, therefore, elute much faster.
-
Solution: Column chromatography is the most effective method for this separation. A well-chosen solvent system will provide clear separation between the two spots.
-
Recommended Action: Develop a solvent system using thin-layer chromatography (TLC) that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. For instance, an 8:2 mixture of petroleum ether/ethyl acetate is often effective for similar compounds.[1] By running a gradient elution on your column, starting with a low polarity (e.g., 95:5 petroleum ether/ethyl acetate) and gradually increasing the ethyl acetate concentration, you can first elute the non-polar starting material completely before your product begins to move down the column.
-
Question: I am performing a recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution, rapid cooling, or the presence of impurities that depress the melting point.
-
Causality: The solubility of the compound at a given temperature is too high, or the solution is cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize yield.
-
Induce Crystallization: If crystals are slow to form, you can use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal (a "seed crystal") to the cooled solution can initiate crystallization.
-
Question: After column chromatography, my isolated product is still not pure, and TLC shows a closely eluting impurity. What are my options?
Answer: Closely eluting impurities can be challenging. Here's a logical approach to tackle this issue.
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Causality: The impurity has a polarity very similar to your desired product, making separation by standard column chromatography difficult. This could be a regioisomer or a byproduct from the synthesis.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Fine-tune your eluent. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Gradient Elution: Employ a very shallow gradient, increasing the polar solvent by only 1-2% at a time over many column volumes. Automated flash chromatography systems are particularly adept at this.[2]
-
-
Recrystallization: This is often the best secondary purification method. The key is to find a solvent system where the impurity has a different solubility profile from your product. You may need to screen several solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Acid-Base Extraction: If the impurity has a different pKa, an acid-base wash during the workup can be effective. However, for closely related isomers, this is less likely to be successful.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Assuming a Vilsmeier-Haack formylation of 7-bromo-1H-indazole, the most likely impurities are:
-
Unreacted Starting Material: 7-bromo-1H-indazole.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the Vilsmeier intermediate can lead to other related species.
-
Regioisomers: Depending on the directing effects of the bromo group, trace amounts of other formylated isomers might be present.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate).
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%).
-
LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the product.
-
TLC: A quick and easy way to visually assess purity against a reference standard. Staining with a suitable agent or visualization under UV light is standard.[3]
Q3: What is a good general-purpose solvent system for column chromatography of this compound?
A3: A petroleum ether/ethyl acetate system is a very common and effective choice for purifying substituted indazole-3-carbaldehydes.[1][4] A typical starting point for method development would be a 4:1 mixture, which can then be adjusted based on the observed Rf value of the product on TLC.
Q4: What are the key considerations for selecting a recrystallization solvent?
A4: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at room temperature or below. Screening potential solvents like ethanol, methanol, and ethyl acetate is a good starting point. The goal is to use a minimal amount of hot solvent to fully dissolve the crude material.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material and can be scaled accordingly.
-
TLC Method Development:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., Petroleum Ether:EtOAc in ratios of 9:1, 4:1, 7:3).
-
Identify a system where the product has an Rf of ~0.2-0.3, with good separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Petroleum Ether:EtOAc).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 20% EtOAc).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product as a solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Select a solvent that meets the criteria of high solubility when hot and low solubility when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data & Workflow Visualization
Data Summary Table
| Purification Method | Stationary/Mobile Phase | Key Parameters | Expected Purity |
| Flash Chromatography | Silica Gel / Petroleum Ether-EtOAc | Gradient elution, Rf of product ~0.2-0.3 | >98% |
| Recrystallization | e.g., Ethanol or Ethyl Acetate | Slow cooling, minimal hot solvent | >99% (if impurities are soluble) |
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purification problems.
References
Effect of temperature on the synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role temperature plays in achieving high yields and purity. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
This compound is a key synthetic intermediate for a variety of pharmacologically active molecules, particularly kinase inhibitors. While several synthetic routes exist for substituted indazoles, the transformation of a 7-bromoindole precursor via nitrosation is a common and effective method. However, this pathway is highly sensitive to reaction temperature. Improper thermal control is a primary source of low yields, side-product formation, and purification difficulties. This guide provides a structured approach to understanding and mastering the temperature-dependent variables of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most frequently successful and scalable method is not the direct formylation of 7-bromo-1H-indazole, which is generally ineffective at the C3 position via methods like the Vilsmeier-Haack reaction.[1] Instead, a more robust route involves the nitrosation of 7-bromoindole, which undergoes a ring-opening and subsequent cyclization to form the desired indazole-3-carbaldehyde.[1][2] This multi-step, one-pot reaction requires precise temperature control to maximize yield.
Q2: Why is temperature such a critical parameter in the nitrosation of 7-bromoindole?
Temperature is the most critical parameter because it dictates the reaction kinetics and the selectivity between the desired product pathway and competing side reactions. The synthesis involves a highly reactive oxime intermediate formed from the nitrosation of the indole at the C3 position.[1]
-
At low temperatures (approx. 0 °C): The formation of the initial nitrosated intermediate is controlled. Crucially, the low temperature suppresses the rate of a key side reaction where the nucleophilic starting material (7-bromoindole) attacks this reactive intermediate, which leads to the formation of colored dimeric impurities.[2]
-
At elevated temperatures (Room Temperature to 50 °C): After the controlled addition of the indole, the temperature is raised to facilitate the subsequent ring-opening and recyclization steps that form the stable indazole ring.[1] Attempting the entire reaction at a high temperature from the start would lead to significant impurity formation.
Q3: What are the consequences of incorrect temperature control?
Deviating from the optimal temperature profile can lead to several distinct problems:
-
Temperature Too High During Indole Addition: This is the most common mistake. It results in a rapid, uncontrolled reaction leading to the formation of deep red or brown dimeric byproducts.[2] This significantly reduces the yield of the desired product and complicates purification.
-
Temperature Too Low During Reaction Progression: If the reaction is not warmed after the initial addition, the conversion of the intermediate to the final indazole product will be sluggish or incomplete.[1] This results in a low yield and recovery of unreacted starting material.
Q4: Can a Vilsmeier-Haack reaction be used? What are its thermal risks?
While direct Vilsmeier-Haack formylation of the indazole C3 position is reported to be ineffective, the reaction is a cornerstone of organic synthesis and its thermal characteristics are important to understand.[1] The Vilsmeier reagent, formed from reagents like POCl₃ and DMF, is thermally unstable.[3][4] Its formation is exothermic, and the subsequent formylation reaction can also be exothermic. In poorly controlled systems, this can lead to a runaway reaction with a rapid increase in temperature and pressure, posing a significant safety hazard.[3] This inherent thermal risk, combined with its low efficacy for this specific transformation, makes the nitrosation route the preferred method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Symptom / Observation | Primary Temperature-Related Cause | Recommended Solution & Scientific Rationale |
| Low Yield of Final Product | 1. Incomplete Reaction: The reaction temperature was not increased sufficiently after the initial cold addition, stalling the ring-opening/cyclization sequence.[1] 2. Side-Product Formation: The temperature during the addition of 7-bromoindole was too high (>5 °C), favoring dimerization.[2] | 1. Controlled Heating: After completing the slow, cold addition of the indole, gradually warm the reaction mixture to room temperature or gently heat to 40-50 °C. Monitor by TLC until the starting material is consumed. 2. Strict Cold Addition: Pre-cool the nitrosating mixture to 0 °C in an ice bath. Add the indole solution dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the nucleophilic indole and prevent dimerization.[2][5] |
| Reaction Mixture Turns Deep Red/Brown/Purple | Dimerization: The temperature during the addition of 7-bromoindole was too high. The nucleophilic indole attacks the electrophilic nitrosated intermediate faster than the desired rearrangement can occur.[2] | Re-evaluate Cold Chain: Ensure your ice bath is well-maintained and that the internal reaction temperature does not rise above 5 °C during the entire addition phase. Slowing the addition rate can also help dissipate any localized heat of reaction. |
| Reaction is Sluggish or Stalls (Monitored by TLC) | Insufficient Thermal Energy: The reaction temperature after the addition phase is too low to overcome the activation energy for the ring transformation. | Gentle Heating: Increase the reaction temperature to 40-50 °C and continue to monitor. For electron-deficient indoles, higher temperatures (up to 80 °C) may be necessary to drive the reaction to completion.[2] |
| Complex Purification / Multiple Spots on TLC | Lack of Selectivity: Poor temperature control throughout the process leads to a mixture of the desired product, unreacted starting material, and various side-products. | Implement a Strict Temperature Protocol: Adhere rigorously to the biphasic temperature profile: maintain 0 °C for the addition, followed by a controlled ramp-up to a higher temperature (e.g., RT or 50 °C) for the reaction completion. This maximizes selectivity for the desired product. |
Data Summary: Temperature Effects
The following table summarizes typical conditions and outcomes based on procedures for analogous substituted indoles.
| Parameter | Condition 1: Optimized | Condition 2: Sub-Optimal (High Temp Addition) | Condition 3: Sub-Optimal (Low Temp Reaction) |
| Indole Addition Temp. | 0 °C[2] | > 10 °C | 0 °C |
| Reaction Temp. | Room Temp or 50 °C[1] | Room Temp or 50 °C | 0 °C |
| Expected Yield | Good to Excellent (70-95%)[1] | Poor (< 20%)[2] | Very Low / Incomplete |
| Primary Outcome | High purity this compound | Mainly colored dimeric impurities[2] | Recovery of starting material |
Visualized Workflow and Mechanism
Diagram 1: Experimental Workflow
This diagram illustrates the critical temperature control points during the synthesis.
Caption: Workflow with critical temperature control points.
Diagram 2: Simplified Reaction Pathways
This diagram shows the desired reaction versus the temperature-dependent side reaction.
Caption: Temperature influences desired vs. side reaction pathways.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar indazole-3-carboxaldehydes.[1][5]
Reagents & Equipment:
-
7-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, syringe pump, standard glassware for workup and chromatography.
Procedure:
-
Preparation of Nitrosating Agent:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 equiv) in a mixture of deionized water and DMF.
-
Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
Slowly add 2N Hydrochloric Acid (approx. 2.7 equiv) to the solution, ensuring the internal temperature does not exceed 5 °C. Stir for 10-15 minutes at 0 °C.
-
-
Controlled Addition of Indole (CRITICAL STEP):
-
In a separate flask, dissolve 7-bromoindole (1.0 equiv) in a minimum amount of DMF.
-
Using a syringe pump, add the 7-bromoindole solution dropwise to the cold, stirring nitrosating mixture over a period of 2 hours. It is imperative to maintain the reaction temperature at 0-5 °C throughout the addition.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12 hours at room temperature. (Alternatively, for faster conversion, the mixture can be heated to 50 °C for 3 hours).[1] Monitor the reaction's progress by TLC (eluent: petroleum ether/EtOAc, 8:2).
-
-
Workup and Extraction:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid should be purified by column chromatography on silica gel.
-
Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 9:1 and moving to 8:2) to afford pure this compound as a solid.
-
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents for the formylation of 7-bromo-1H-indazole
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the functionalization of indazole scaffolds. Specifically, we will address the formylation of 7-bromo-1H-indazole, a crucial intermediate in the synthesis of various pharmacologically active molecules. This document provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 7-bromo-1H-indazole, and at which position does it typically occur?
The most prevalent and generally effective method for the formylation of electron-rich heterocyclic systems like indazoles is the Vilsmeier-Haack reaction .[1][2][3] For a 1H-indazole, electrophilic substitution, such as formylation, is expected to occur regioselectively at the C3 position. This is due to the electronic nature of the indazole ring system, where the C3 position is the most nucleophilic.
The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide derivative (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[4][5] This electrophilic species is then attacked by the electron-rich indazole ring.
Q2: I am having trouble with the Vilsmeier-Haack formylation of 7-bromo-1H-indazole. What are some common issues and how can I troubleshoot them?
Several issues can arise during the Vilsmeier-Haack formylation of indazoles. Here’s a breakdown of common problems and their solutions:
-
Low Conversion/No Reaction:
-
Insufficient Activation: 7-Bromo-1H-indazole is moderately activated. The reaction may require elevated temperatures to proceed. Depending on the reactivity of the substrate, reaction temperatures can range from 0°C to 80°C.[3] Consider increasing the reaction temperature incrementally (e.g., from room temperature to 50-70°C).
-
Vilsmeier Reagent Degradation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) is often necessary to drive the reaction to completion.
-
-
Formation of Multiple Products:
-
N-Formylation: Besides the desired C3-formylation, formylation can sometimes occur at the N1 position of the indazole ring. While C3-formylation is generally favored electronically, N-formylation can be a competing pathway. Careful control of reaction conditions and the work-up procedure is crucial.
-
Regioisomers: While C3 is the preferred site, trace amounts of formylation at other positions on the benzene ring might occur, although this is less likely for this specific substrate. Confirm the structure of your product using 2D NMR techniques (HMBC, HSQC).
-
-
Difficult Work-up:
-
Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or an aqueous base solution (e.g., sodium acetate or sodium bicarbonate).[2] Ensure complete hydrolysis by stirring for an adequate amount of time.
-
Product Isolation: The product, 7-bromo-1H-indazole-3-carbaldehyde, may require purification by column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Q3: Are there any viable alternative reagents to the standard POCl₃/DMF system for formylation?
Yes, several alternative methods can be employed, each with its own set of advantages and disadvantages. These can be particularly useful if the Vilsmeier-Haack reaction fails or gives poor yields.
| Reagent/Method | Formyl Source | Catalyst/Conditions | Key Advantages | Potential Issues |
| Duff Reaction | Hexamethylenetetramine (HMTA)[6][7] | Acidic medium (e.g., glycerol, boric acid, or TFA)[8][9] | Good for electron-rich phenols and some heterocycles.[6] Milder than Vilsmeier-Haack. | Often requires strongly activating groups; yields can be low and variable.[6][9] |
| Rieche Formylation | Dichloromethyl methyl ether | Strong Lewis acid (e.g., TiCl₄, SnCl₄)[10][11] | Effective for moderately activated and sterically hindered substrates.[12] | Dichloromethyl methyl ether is a potential carcinogen.[9] Strict anhydrous conditions are required. |
| Metalation followed by Formylation | DMF or other formylating agents | Organolithium reagent (e.g., n-BuLi, LDA) followed by quenching with an electrophile.[13] | Offers excellent regiocontrol, especially if directed metalation is possible.[13][14] | Requires cryogenic temperatures and strictly inert conditions. Functional group tolerance can be an issue. |
| Selectfluor/DMSO | Dimethyl sulfoxide (DMSO) | Selectfluor, microwave irradiation[15][16] | A recently developed, efficient method for C3-formylation of 2H-indazoles.[15][16] | Primarily demonstrated for N-substituted (2H) indazoles; applicability to 1H-indazoles may require N-protection. |
Troubleshooting Guide: Alternative Formylation Protocols
Scenario 1: Vilsmeier-Haack reaction is sluggish and gives a complex mixture.
Suggested Alternative: Duff Reaction
The Duff reaction is a milder alternative that might prevent the decomposition or side reactions observed under harsher Vilsmeier-Haack conditions.[6][8]
Workflow Diagram: Duff Reaction
Caption: Workflow for the Duff formylation reaction.
Detailed Protocol:
-
In a round-bottom flask, dissolve 7-bromo-1H-indazole (1 equiv.) and hexamethylenetetramine (HMTA, 1.5-2 equiv.) in trifluoroacetic acid (TFA).[9]
-
Heat the mixture with stirring at 80-100°C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully into ice-water.
-
Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Neutralize the solution with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Scenario 2: My starting material has other sensitive functional groups, and I need precise regiocontrol.
Suggested Alternative: Directed Ortho-Metalation (DoM) followed by Formylation
This powerful technique allows for formylation at a specific position directed by a functional group, though for 7-bromo-1H-indazole, a lithium-halogen exchange is the more likely pathway. This would lead to formylation at the C7 position, not C3. To achieve C3 formylation via this route, a protecting group at N1 that can also act as a directed metalating group (DMG) would be necessary, followed by deprotonation at C3.
Logical Decision Flow: Metalation Strategy
Caption: Decision process for metalation-based formylation.
Detailed Protocol (Hypothetical for C7-Formylation):
-
Dissolve 7-bromo-1H-indazole (1 equiv.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.1 equiv. to account for deprotonation of N-H and Li-Br exchange) dropwise.
-
Stir the mixture at -78°C for 1-2 hours.
-
Add anhydrous DMF (3-4 equiv.) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Note: This protocol would likely yield the 7-formyl product, not the 3-formyl. Achieving C3-formylation would require an N1-protecting group strategy.[13]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. The Formylation of Indane to Indane-5-Carboxaldehyde - [www.rhodium.ws] [erowid.org]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 12. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.de [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
Challenges in the functionalization of the C3 position of indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of functionalizing the indazole scaffold, specifically at the C3 position. Indazole derivatives are critical pharmacophores found in numerous approved drugs, such as the anti-cancer agent Pazopanib.[1] However, selectively modifying the C3 position presents significant and often frustrating challenges in the lab.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven solutions.
Core Principles: The Root of the C3 Challenge
The primary difficulty in C3 functionalization stems from the electronic nature of the indazole ring. The indazole scaffold possesses two nucleophilic nitrogen atoms (N1 and N2) and a relatively electron-rich aromatic system. In conventional electrophilic substitution or alkylation reactions, the lone pairs on the nitrogen atoms are far more reactive than the C3-H bond.[2][3][4] Direct C3-alkylation processes are rare due to the inherent lack of nucleophilicity at this position, even when the N1 or N2 position is protected.[2] This leads to the two most common challenges: poor regioselectivity and the high activation energy required for direct C3 C-H functionalization.
Troubleshooting Guide: When Your C3-Functionalization Fails
This section addresses common experimental failures in a problem-solution format.
Issue 1: Reaction Occurs at N1/N2 Instead of C3, or a Mixture is Obtained
This is the most frequent issue, especially under alkylating or acylating conditions. The reaction follows the path of lowest activation energy, which is typically N-functionalization.
Root Cause Analysis: The N1 and N2 positions are the sites of highest nucleophilicity and kinetic reactivity in the indazole ring system.[2][3]
Solutions:
-
N-Protection Strategy (The "Block and Direct" Method):
-
Why it works: By installing a protecting group on one of the nitrogen atoms (typically N1 or N2), you eliminate its nucleophilicity, forcing subsequent reactions to occur elsewhere. For many C-H activation strategies, N-protection is a prerequisite.
-
Recommended Groups:
-
Boc (tert-Butoxycarbonyl): Excellent for increasing solubility and can be easily removed under acidic conditions. It is often used in pre-functionalization routes, such as halogenation followed by cross-coupling.[5][6]
-
Aryl/Alkyl Groups (e.g., Phenyl, Methyl): Often used when the N-substituent is a permanent part of the final molecule. Many modern direct C-H functionalization methods, particularly photoredox and metal-catalyzed reactions, are optimized for N-aryl or N-alkyl indazoles.[1][7][8]
-
-
Caution: The choice of protecting group can influence the reactivity and regioselectivity of subsequent steps.
-
-
Reactivity Umpolung (The "Reverse the Polarity" Method):
-
Why it works: Instead of using the indazole as a nucleophile, this advanced strategy transforms it into an electrophile at the C3 position. This completely circumvents the issue of N1/N2 reactivity.
-
Field-Proven Example (CuH-Catalysis): A highly C3-selective allylation has been achieved using N-(benzoyloxy)indazoles as electrophilic partners in a copper-hydride catalyzed reaction.[2][9] This method is particularly powerful for creating C3-quaternary stereocenters with high enantioselectivity.[2]
-
Issue 2: Low or No Yield in Direct C3 C-H Activation Attempts
You have a properly N-protected indazole, but your direct C-H functionalization (e.g., arylation, alkylation) is inefficient.
Root Cause Analysis: The C3-H bond is part of an aromatic system and possesses a high bond dissociation energy, making it difficult to break. Direct C3-arylation, for instance, often requires challenging reaction conditions.[6][10]
Solutions:
-
Two-Step Halogenation/Cross-Coupling Strategy (The "Workhorse" Method):
-
Why it works: This is the most robust and widely used approach. A halogen (typically Iodine or Bromine) is first installed at the C3 position. This "handle" then allows for a wide variety of reliable, high-yielding metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille). Halogenation is a key step for further structural modifications.[5]
-
See Protocol 2 for a detailed C3-iodination procedure.
-
Troubleshooting this method:
-
Failed Halogenation: Ensure your base is strong enough (e.g., KOH, NaOH) and the solvent is appropriate (e.g., DMF).[5] For bromination, N-bromosuccinimide (NBS) is a reliable reagent.[5]
-
Failed Cross-Coupling: Catalyst, ligand, base, and solvent choice are critical. See the data table below for a summary of conditions for a challenging Pd-catalyzed C3-arylation.
-
-
-
Radical or Photoredox Catalysis (The "Modern" Method):
-
Why it works: These methods generate highly reactive radical species that can readily add to the C3 position of the indazole ring, bypassing the need for harsh conditions to break the C-H bond directly.[8] This approach has been successfully applied to C3-amination, carbamoylation, trifluoromethylation, and formylation.[1][7][11]
-
Key Advantages: Conditions are often exceptionally mild (room temperature, visible light), offering excellent functional group tolerance.[1] This is ideal for late-stage functionalization of complex molecules.[11][12][13]
-
See Diagram 2 for a simplified photoredox catalytic cycle.
-
Data Table: Optimization of Pd-Catalyzed Direct C3-Arylation
For challenging direct C-H arylations, reaction parameters are critical. The following data, adapted from a robust protocol for the C3-arylation of 1H-indazoles, highlights the importance of solvent choice.[10]
| Entry | Solvent | Temperature (°C) | Base | Yield (%) | Notes |
| 1 | Dioxane | 140 | K₃PO₄ | 10 | Significant decomposition |
| 2 | Toluene | 140 | K₃PO₄ | 25 | Improved, but side products observed |
| 3 | NMP | 140 | K₃PO₄ | <5 | Poor performance |
| 4 | PhCl | 140 | K₃PO₄ | 45 | Suppressed side product formation |
| 5 | PhCl | 160 | K₃PO₄ | 60 | Higher temp improves yield |
This table demonstrates that switching to chlorobenzene (PhCl) was crucial for suppressing side products and achieving a good yield by enabling higher reaction temperatures.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to install a "handle" at C3 for further chemistry?
A1: C3-halogenation is the most dependable and versatile strategy.[5] Iodination using I₂ and a base like KOH in DMF, or bromination with NBS, provides 3-haloindazoles that are excellent substrates for a vast array of palladium- or copper-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.[5][6]
Q2: I need to install an amide group at C3. What's the best approach?
A2: While you could use a two-step halogenation/Buchwald-Hartwig amination sequence, direct photocatalytic methods are now available and highly efficient. A transition-metal-free protocol using an organic photocatalyst (like 4CzIPN) and N-aminopyridinium salts as the amidyl radical source has been reported to generate 3-amidated 2H-indazoles in high yields under very mild conditions.[11][12][13] Similarly, visible-light-mediated carbamoylation using oxamic acids as the coupling partner is also a powerful, modern option.[1]
Q3: Are there any metal-free methods for C3-arylation?
A3: Yes. Photocatalytic methods have been developed that avoid the use of expensive transition metal catalysts. One successful approach uses an organic dye (like Eosin Y) as the photosensitizer to activate aryldiazonium salts, which then arylate the C3 position of 2H-indazoles via a radical mechanism.[14]
Q4: My starting material is a 1H-indazole, but many direct functionalization methods are for 2H-indazoles. What should I do?
A4: This is a common issue. 1H-indazoles are generally more thermodynamically stable.[3][6] However, many C3 C-H activation protocols are optimized for N2-substituted indazoles.[7][8] The solution is often to perform a regioselective N2-alkylation or N2-arylation first, and then proceed with your desired C3-functionalization. The regioselectivity of N-alkylation can be controlled by the choice of base and solvent.[3]
Visual & Methodological Guides
Diagram 1: C3-Functionalization Strategy Workflow
This flowchart provides a decision-making framework for selecting an appropriate C3-functionalization strategy.
Caption: Decision workflow for C3-functionalization of indazoles.
Diagram 2: Simplified Photoredox Catalysis Mechanism
This diagram illustrates a general mechanism for a photoredox-catalyzed C3-functionalization reaction.
Caption: Generalized cycle for photoredox-catalyzed C3-functionalization.
Key Experimental Protocols
Protocol 1: N1-Boc Protection of 1H-Indazole
This protocol is a fundamental first step to block the reactive N1 position before attempting C3-functionalization.
-
Reagents & Setup:
-
1H-Indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve 1H-indazole in DCM in the flask.
-
Add DMAP and TEA to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of Boc₂O in DCM to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up & Purification:
-
Quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N1-Boc-protected indazole.
-
Protocol 2: Regioselective C3-Iodination of N1-Boc-1H-Indazole
This procedure installs an iodine atom at the C3 position, creating a crucial "handle" for subsequent cross-coupling reactions.[6]
-
Reagents & Setup:
-
N1-Boc-1H-Indazole (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve N1-Boc-1H-indazole in DMF.
-
Add powdered KOH and stir the suspension for 15 minutes at room temperature.
-
Add iodine (I₂) portion-wise to the mixture. The color will initially be dark brown/purple.
-
Stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up & Purification:
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to obtain 3-iodo-1-Boc-indazole.
-
References
- 1. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Photocatalytic Direct C3-Amidation of 2HâIndazole - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Photocatalytic Direct C3-Amidation of 2 H-Indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 7-Bromo-1H-indazole-3-carbaldehyde
Welcome to the technical support guide for 7-Bromo-1H-indazole-3-carbaldehyde. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested insights into the safe handling and effective use of this valuable synthetic intermediate. Indazole derivatives are cornerstone building blocks in medicinal chemistry, particularly in the development of kinase inhibitors, and understanding the nuances of this specific reagent is critical for experimental success.[1][2] This guide moves beyond mere data sheets to offer causal explanations for experimental choices and robust troubleshooting frameworks.
Section 1: Compound Profile & Safety Overview
Before initiating any experiment, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a solid organic compound that requires careful handling due to its potential irritant and harmful properties.[3][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 887576-89-8 | [3][5] |
| Molecular Formula | C₈H₅BrN₂O | [3][5] |
| Molecular Weight | 225.04 g/mol | [3][5] |
| Appearance | Solid powder | [3] |
| Storage Temperature | -20°C, sealed, away from moisture | [3] |
GHS Hazard & Precautionary Information
This compound should be treated with caution. The following is a summary of its GHS classification. Always refer to the most current Safety Data Sheet (SDS) from your supplier.[3][6]
| Category | Code | Statement |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261, P280 | Avoid breathing dust. Wear protective gloves/eye protection.[3][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P405 | Store locked up.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation in a direct question-and-answer format.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: Solubility can be a challenge. This compound is a relatively polar, crystalline solid. If you are experiencing poor solubility in common nonpolar solvents like hexanes or toluene, or even moderately polar solvents like diethyl ether or ethyl acetate, consider the following:
-
Solvent Choice: Switch to more polar aprotic solvents. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are excellent starting points. For reactions sensitive to these solvents, warming a slurry in a solvent like acetonitrile or 1,4-dioxane may improve dissolution.
-
Gentle Heating: Gently warming the mixture can significantly increase solubility. However, be mindful of your reaction's thermal stability. Do not exceed the recommended reaction temperature or the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution without excessive heating.
-
Purity Check: Poor solubility can sometimes indicate impurities. Verify the purity of your starting material via ¹H NMR or LC-MS before proceeding.
Q2: My reaction (e.g., Wittig, reductive amination) using the aldehyde is showing low conversion. What are the common causes?
A2: Low conversion often points to issues with the starting material, reagents, or reaction conditions. The aldehyde functionality on the indazole ring is the primary reactive site.
-
Starting Material Integrity: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common mode of degradation. Before starting, run a quick purity check. The aldehyde proton should be a sharp singlet around 9-10 ppm in the ¹H NMR spectrum. The presence of a broad peak further downfield could indicate acid impurity.
-
Reagent Stoichiometry & Quality: Ensure your nucleophile (e.g., ylide for a Wittig, amine for reductive amination) and any activating agents or catalysts are fresh and used in the correct stoichiometric amounts. For reductive aminations, the quality of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is critical; use a freshly opened bottle if possible.
-
Moisture Sensitivity: Many reactions involving aldehydes are sensitive to water. Ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon), especially if using moisture-sensitive reagents like organometallics or strong bases.[9]
-
Tautomerism: While the 1H-indazole is the major tautomer, the presence of other forms can influence reactivity.[2] Ensure your reaction conditions are compatible. The acidity of the N-H proton means that strong bases can deprotonate the indazole ring, potentially leading to side reactions.
Q3: I'm observing unexpected spots on my TLC after my reaction. What are potential side products?
A3: The appearance of multiple spots on TLC indicates a complex reaction mixture. Potential side products include:
-
Oxidized Aldehyde: As mentioned, the corresponding carboxylic acid (7-bromo-1H-indazole-3-carboxylic acid) is a common impurity, which will appear as a more polar spot on TLC.
-
Cannizzaro Reaction: In the presence of a strong base and the absence of an alpha-proton, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid. This is less common under typical synthetic conditions but is a possibility if your reaction involves a strong base.
-
Side Reactions on the Indazole Ring: The N-H proton is acidic and can be deprotonated. Subsequent reactions at the nitrogen or other positions on the ring can occur, especially with highly reactive electrophiles or organometallics.
-
Degradation of the Indazole Core: While generally stable, harsh reaction conditions (very high temperatures, strong acids/bases) could potentially lead to ring-opening or other degradation pathways.[9]
Q4: I'm having difficulty purifying my product using column chromatography. Any tips?
A4: Chromatographic purification of indazole derivatives can be tricky due to their polarity and potential for interaction with the stationary phase.
-
Stationary Phase: Standard silica gel is often effective. If your compound is streaking badly, it may be due to the acidic nature of the silica. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).
-
Eluent System: Start with a moderately polar system like ethyl acetate/hexanes or dichloromethane/methanol. A gradient elution is often necessary. If the product is highly polar, a dichloromethane/methanol system is usually effective.
-
Co-spotting on TLC: Before running a column, always co-spot your crude reaction mixture with your starting material on a TLC plate to ensure you have adequate separation between the starting aldehyde and the desired product.
-
Alternative Purification: If chromatography fails, consider recrystallization or trituration from an appropriate solvent system.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential personal protective equipment (PPE) and handling precautions for this compound?
A1: Always handle this compound inside a certified chemical fume hood.[8] Essential PPE includes a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[9][10] Avoid creating dust by handling the solid carefully.[4] In case of skin contact, wash immediately with soap and water.[6] For eye contact, flush with water for at least 15 minutes.[4]
Q2: What are the optimal storage conditions for long-term stability?
A2: For maximum shelf-life, store the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[3] This minimizes exposure to moisture and air, preventing hydrolysis and oxidation of the aldehyde group.
Q3: What chemicals or conditions should I avoid when working with this compound?
A3: Avoid contact with strong oxidizing agents, as they can convert the aldehyde to a carboxylic acid.[9][10] Also, be cautious with strong bases, which can deprotonate the indazole N-H and may initiate side reactions.[9] Avoid excessive heat, as it can lead to decomposition.[9]
Q4: How should I properly dispose of waste containing this compound?
A4: All waste, both solid and liquid, containing this compound should be collected in a designated, labeled hazardous waste container.[4] Do not dispose of it down the drain. Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Section 4: Experimental Workflows & Visualizations
To further aid in your experimental design and safety, the following workflows have been visualized.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | 887576-89-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Indazole-3-carbaldehydes for Medicinal Chemistry
Substituted indazole-3-carbaldehydes are pivotal building blocks in the landscape of modern drug discovery. Their utility as key intermediates stems from the versatile reactivity of the aldehyde functional group, which allows for the facile introduction of diverse molecular fragments at the 3-position of the indazole scaffold. This privileged heterocyclic motif is a cornerstone in numerous marketed drugs, particularly kinase inhibitors such as Axitinib and Pazopanib, where the indazole core acts as a bioisostere of indole, engaging in crucial hydrogen bonding interactions within protein active sites.[1][2][3]
The development of efficient and scalable synthetic routes to these valuable intermediates is therefore of paramount importance to medicinal chemists. This guide provides an in-depth comparison of two prominent strategies for the synthesis of substituted indazole-3-carbaldehydes: the nitrosative rearrangement of indoles and the directed metalation of N-protected indazoles. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations, supported by experimental data.
Route 1: Nitrosative Rearrangement of Indoles
The synthesis of indazole-3-carbaldehydes via the nitrosation of indoles represents a powerful and direct transformation. This acid-mediated reaction proceeds through a fascinating cascade involving nitrosation, ring-opening of the indole, and subsequent recyclization to form the indazole ring system. An optimized procedure, which involves the reverse addition of the indole to the nitrosating agent, has been shown to significantly improve yields and minimize side reactions, making it a highly attractive method.[1][2][3]
Mechanistic Rationale
The reaction is initiated by the electrophilic attack of a nitrosonium ion equivalent (generated from sodium nitrite and acid) at the electron-rich C3 position of the indole ring. This forms a 3-nitrosoindole intermediate, which tautomerizes to a more stable oxime. Under acidic conditions, the oxime undergoes a proton-assisted ring-opening of the pyrrole ring, leading to a transient diazonium species. Subsequent intramolecular cyclization via attack of the ortho-amino group onto the carbonyl carbon, followed by tautomerization, furnishes the final indazole-3-carbaldehyde product. The reverse addition protocol is crucial as it maintains a low concentration of the indole starting material, thus preventing undesired side reactions such as dimerization.[1]
Caption: Workflow for the Nitrosative Rearrangement of Indoles.
Experimental Protocol: General Procedure for the Nitrosation of Indoles
The following protocol is adapted from the optimized procedure described by Chevalier, A. et al. (2018).[1][4][5]
-
To a solution of sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water and DMF at 0 °C, slowly add 2N aqueous HCl (7.0 equiv.).
-
Maintain the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Prepare a solution of the substituted indole (1.0 equiv.) in DMF.
-
Add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC. For less reactive, electron-deficient indoles, heating (e.g., 50-80 °C) may be required for full conversion.[3]
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure substituted 1H-indazole-3-carbaldehyde.
Route 2: Directed Metalation of N-Protected Indazoles
An alternative and powerful strategy for the synthesis of indazole-3-carbaldehydes involves the direct functionalization of the indazole core. It is well-documented that direct electrophilic formylation of indazoles at the C3 position, for instance via the Vilsmeier-Haack reaction, is generally ineffective.[1][4] To overcome this, a directed metalation approach is employed. This strategy relies on the introduction of a protecting group on one of the nitrogen atoms, which not only prevents unwanted side reactions but also directs deprotonation to the C3 position. The resulting metalated intermediate can then be trapped with a suitable formylating agent.
Mechanistic Rationale
The synthesis begins with the protection of the indazole nitrogen, typically at the N1 position. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple aryl group. This step is crucial as it prevents N-deprotonation and subsequent ring-opening upon treatment with a strong base.[6] The protected indazole is then treated with a strong base, such as n-butyllithium or a Hauser base (a mixed zinc/magnesium amide base), to effect deprotonation at the C3 position, forming a C3-metalated indazole species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. A final deprotection step, if required, yields the desired indazole-3-carbaldehyde. The use of zinc reagents, as pioneered by Knochel, has been particularly successful in preventing the ring-opening that can plague lithiation-based methods.[6]
Caption: Workflow for the Directed Metalation of N-Protected Indazoles.
Experimental Protocol: General Procedure for Directed Metalation
The following is a generalized protocol based on literature precedents for the N-protection, lithiation, and formylation of indazoles.[7][8]
-
N-Protection: To a solution of the substituted indazole (1.0 equiv.) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.1 equiv.) at 0 °C. After stirring for 30 minutes, add the protecting group reagent (e.g., SEM-Cl, 1.1 equiv.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected indazole by column chromatography.
-
C3-Metalation and Formylation: To a solution of the N-protected indazole (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere, cool the mixture to -78 °C. Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise and stir the resulting solution at -78 °C for 1 hour. Quench the reaction by the dropwise addition of anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Deprotection (if necessary): The crude N-protected indazole-3-carbaldehyde can be deprotected under appropriate conditions (e.g., TBAF for SEM group) to yield the final product, which is then purified by column chromatography.
Performance Comparison
| Feature | Route 1: Nitrosative Rearrangement of Indoles | Route 2: Directed Metalation of N-Protected Indazoles |
| Starting Material | Substituted Indoles | Substituted Indazoles |
| Number of Steps | Typically 1 step (one-pot) | 2-3 steps (protection, metalation/formylation, deprotection) |
| Reagents & Conditions | NaNO₂, HCl, DMF/H₂O; 0 °C to 80 °C | Strong bases (n-BuLi, etc.), cryogenic temps (-78 °C), inert atmosphere |
| Substrate Scope | Broad; tolerates both electron-donating and electron-withdrawing groups on the indole ring. | Dependent on the stability of the protecting group and the compatibility of substituents with strong bases. |
| Key Advantages | High atom economy, operational simplicity, direct conversion, generally high yields. | Starts from the indazole core, allows for regioselective functionalization at C3. |
| Key Limitations | Formation of side products if not optimized, requires indole starting materials which may not be readily available. | Multi-step sequence, requires cryogenic conditions and strictly anhydrous/inert atmosphere, potential for ring-opening with certain bases. |
Supporting Experimental Data: Yields for the Nitrosative Rearrangement of Various Indoles[1][3][5]
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | 1H-Indazole-3-carbaldehyde | 99 |
| 2 | 5-Bromo | 5-Bromo-1H-indazole-3-carbaldehyde | 96 |
| 3 | 6-Chloro | 6-Chloro-1H-indazole-3-carbaldehyde | 85 |
| 4 | 5-Methoxy | 5-Methoxy-1H-indazole-3-carbaldehyde | 91 |
| 5 | 5-Cyano | 5-Cyano-1H-indazole-3-carbaldehyde | 83 |
| 6 | 5-Nitro | 5-Nitro-1H-indazole-3-carbaldehyde | 86 |
| 7 | 5-NHBoc | 5-NHBoc-1H-indazole-3-carbaldehyde | 78 |
Conclusion
Both the nitrosative rearrangement of indoles and the directed metalation of N-protected indazoles are effective strategies for the synthesis of substituted indazole-3-carbaldehydes, each with a distinct set of advantages and disadvantages.
The nitrosative rearrangement stands out for its operational simplicity, high yields, and broad substrate scope, making it an excellent choice when the corresponding substituted indole is readily available. Its one-pot nature is particularly appealing for rapid library synthesis and initial exploration of structure-activity relationships.
Conversely, the directed metalation route offers a complementary approach, particularly when the desired substitution pattern is more easily accessed from an indazole starting material. While it is a multi-step process requiring more stringent reaction conditions, it provides a reliable and regioselective method for the C3-formylation of the pre-formed indazole nucleus.
The choice between these two synthetic routes will ultimately be dictated by the specific target molecule, the availability of starting materials, and the scale of the synthesis. For medicinal chemistry campaigns, having both methodologies available provides a powerful and flexible toolkit for accessing a wide array of substituted indazole-3-carbaldehydes, thereby accelerating the drug discovery process.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Comparative Guide to 7-Bromo- and 6-Bromo-1H-indazole-3-carbaldehyde in Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, substituted indazoles are privileged scaffolds, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and functional organic materials.[1] Among the plethora of available building blocks, bromo-substituted indazole-3-carbaldehydes serve as particularly versatile intermediates, offering a reactive handle for diversification through cross-coupling reactions and a carbonyl group for a myriad of classical transformations.
This guide provides an in-depth comparison of two prominent positional isomers: 7-Bromo-1H-indazole-3-carbaldehyde and 6-Bromo-1H-indazole-3-carbaldehyde. While differing only in the placement of a single bromine atom, this subtle structural variance imparts distinct characteristics that influence their synthesis, reactivity, and ultimate utility in multi-step synthetic campaigns. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of the optimal isomer for their specific synthetic goals.
At a Glance: Key Physicochemical and Structural Differences
While experimental data for a direct, side-by-side comparison is not always available in a single source, we can compile and infer key properties from existing literature and chemical databases.
| Property | This compound | 6-Bromo-1H-indazole-3-carbaldehyde |
| CAS Number | 887576-89-8 | 885271-72-7[2] |
| Molecular Formula | C₈H₅BrN₂O[3] | C₈H₅BrN₂O[2] |
| Molecular Weight | 225.04 g/mol [3] | 225.04 g/mol [2] |
| Predicted Steric Hindrance at Bromine | High | Moderate |
| Electronic Influence on Pyrazole Ring | More pronounced inductive effect | Less direct inductive effect |
The Synthetic Landscape: Accessibility and Strategic Considerations
The synthetic accessibility of a building block is a paramount consideration in any research program. Here, we observe notable differences in the reported synthetic routes to the 7-bromo and 6-bromo isomers.
Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde: A Direct Approach
The 6-bromo isomer is readily accessible through a direct nitrosation of the corresponding 6-bromo-1H-indole. This method, detailed in the literature, provides a straightforward and efficient route to the desired product.
Experimental Protocol: Nitrosation of 6-Bromo-1H-indole
-
To a solution of sodium nitrite (NaNO₂) in aqueous dimethylformamide (DMF) at 0 °C, slowly add hydrochloric acid (HCl).
-
Maintain the temperature at 0 °C and add a solution of 6-bromo-1H-indole in DMF dropwise over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours, followed by heating to 50 °C for 3 hours.
-
Upon completion, extract the product with ethyl acetate, wash with water and brine, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromo-1H-indazole-3-carbaldehyde.[4]
Synthesis of this compound: A Multi-Step Endeavor
In contrast, a direct, one-step synthesis of this compound from a simple precursor is not as prominently documented. The synthesis typically involves a two-step process: the formation of the 7-bromo-1H-indazole core, followed by formylation at the C3 position.
References
- 1. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 3. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-Bromoindazole and Other Halogenated Indazole Derivatives
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Halogenation of this scaffold is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 7-bromoindazole derivatives against other halogenated indazoles, focusing on their structure-activity relationships (SAR) in inhibiting key biological targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and various protein kinases. We will delve into supporting experimental data, detailed protocols for activity assessment, and mechanistic insights to provide a comprehensive resource for researchers in drug discovery.
Introduction: The Role of Halogenation in Indazole-Based Drug Design
Indazoles, bicyclic aromatic heterocycles, are considered "privileged structures" due to their ability to bind to a wide range of biological targets.[1][2] Their derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the indazole ring is a powerful tool for medicinal chemists. Halogens can influence a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolic degradation.
-
Binding Affinity: Through the formation of halogen bonds, a type of non-covalent interaction with protein targets.
-
Selectivity: Fine-tuning interactions to prefer one biological target over another.
This guide will focus on comparing derivatives halogenated at various positions, with a particular emphasis on the impact of the 7-bromo substitution, a modification found in several potent inhibitors.
Comparative Biological Activity: A Focus on IDO1 and Kinase Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a crucial enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[5] In the context of cancer, overexpression of IDO1 helps tumors evade the immune system.[6][7] Consequently, IDO1 has become a significant target for cancer immunotherapy.[6][8]
A study on N'-hydroxyindazolecarboximidamides revealed important SAR insights for IDO1 inhibition.[6] The researchers found that compounds with a 3-bromo or 3-chloro substitution on an associated phenyl group were active. Notably, the addition of a 4-fluoro substitution to these halogenated phenyl groups increased the anti-IDO1 activity, with the 3-bromo-4-fluorophenyl derivative being the most potent in the series.[6] This highlights a synergistic effect between different halogen substitutions. While this study does not directly feature a 7-bromoindazole, it underscores the importance of bromine in achieving high-potency inhibition.[6]
Inferred Structure-Activity Relationship for IDO1 Inhibitors:
-
Halogen Identity and Position: The type and placement of the halogen are critical. In the N'-hydroxyindazolecarboximidamide series, bromine combined with fluorine on a phenyl moiety led to the highest activity.[6]
-
Binding Mode: Molecular docking studies suggest that these inhibitors bind in the active site of IDO1, with key interactions influencing their inhibitory potential.[6]
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate most aspects of cell life, and their dysregulation is a hallmark of cancer.[9] This has made them one of the most important classes of drug targets.[9] Indazole derivatives have been extensively explored as kinase inhibitors.[10][11][12][13]
In the development of inhibitors for Aurora kinases, another important cancer target, a 7-bromo-1H-indazole derivative (compound 17 ) was identified as a potent dual inhibitor of Aurora A and Aurora B kinases.[12] In contrast, derivatives with different substitutions at other positions led to isoform-selective inhibitors.[12] This demonstrates how halogenation at the 7-position can contribute to potent, and in this case, dual-target activity.
Similarly, in the pursuit of selective tropomyosin receptor kinase (Trk) inhibitors, a series of 3-vinylindazole derivatives were synthesized.[13] While the lead compound did not contain a 7-bromo substitution, the study emphasized the importance of substitutions on the indazole core for achieving nanomolar potency.[13]
Data Summary: Halogenated Indazole Derivatives
The following table summarizes the activity of representative halogenated indazole derivatives against their respective targets. This data is compiled from multiple studies to facilitate a clear comparison.
| Compound ID | Indazole Core Substitution | Target | Activity (IC₅₀) | Reference |
| 8a | 7-Nitro (precursor) | IDO1 | Moderate | [6] |
| 17 | 7-Bromo | Aurora A/B Kinase | Potent (Not specified) | [12] |
| 7mb | 5-substituted | TrkA/B/C Kinase | 1.6 - 2.9 nM | [13] |
| 2f | 6-substituted | 4T1 Breast Cancer Cells | 0.23 µM | [1][3] |
Note: Direct IC₅₀ values for 7-bromoindazole derivatives from comparative studies are not always available in the public domain. The table reflects data on halogenated precursors and other potent analogs to illustrate the impact of substitution.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol is adapted from established methods to directly measure the enzymatic activity of IDO1 by quantifying the formation of kynurenine.[14][15]
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The kynurenine product can be detected colorimetrically after reaction with p-dimethylaminobenzaldehyde (DMAB).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Mixture: In assay buffer, add 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[14][15]
-
Substrate: 400 µM L-tryptophan in assay buffer.
-
Test Compounds: Prepare a dilution series of halogenated indazole derivatives in DMSO.
-
Enzyme: Purified recombinant human IDO1 protein.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).[14][15]
-
Detection Reagent: 2% (w/v) p-DMAB in acetic acid.[15]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 2 µL of the test compound dilutions (or DMSO for vehicle control).
-
Add 50 µL of the reaction mixture to all wells.
-
Add 20 µL of the IDO1 enzyme solution.
-
Initiate the reaction by adding 20 µL of the L-tryptophan substrate solution.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate to pellet any precipitated protein.[14]
-
-
Detection and Data Analysis:
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of the detection reagent to each well.[15]
-
Measure the absorbance at 480 nm using a microplate reader.[14][15]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Kinase Assay (Fluorescence-Based)
This is a general protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput screening of kinase inhibitors.[9]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is brought into proximity with a streptavidin-conjugated fluorescent acceptor (like XL665), FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35.
-
Test Compounds: Prepare a dilution series of halogenated indazole derivatives in DMSO.
-
Enzyme: Purified recombinant protein kinase (e.g., Aurora A).
-
Substrate Mix: Biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be near the Km value for the specific kinase.
-
Detection Mix: Terbium-labeled anti-phospho-antibody and streptavidin-XL665 in a suitable detection buffer (often containing EDTA to stop the kinase reaction).
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of test compound dilutions or DMSO (control) to the assay plate.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate Mix.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Detection and Data Analysis:
-
Read the plate on a TR-FRET-capable microplate reader (e.g., measuring emissions at two wavelengths, typically 665 nm and 620 nm).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Mechanistic Insights & Visualizations
To better understand the context of these inhibitors, we can visualize both the biological pathways they target and the experimental workflows used to study them.
IDO1 Signaling Pathway in Immune Evasion
The diagram below illustrates the central role of IDO1 in tryptophan catabolism and how its inhibition can restore T-cell function, a key goal in cancer immunotherapy.
Caption: The IDO1 pathway's role in tumor immune escape and its inhibition by indazole derivatives.
General Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for identifying and characterizing novel enzyme inhibitors like the halogenated indazoles.
Caption: A generalized workflow for the discovery and development of enzyme inhibitors.
Conclusion and Future Perspectives
The strategic halogenation of the indazole scaffold is a proven method for generating potent inhibitors of critical disease targets like IDO1 and protein kinases. While direct comparative data for 7-bromoindazole against a full panel of other halogenated isomers (e.g., 7-chloro, 7-fluoro) is sparse in publicly accessible literature, the available evidence suggests that bromine, particularly at the 7-position, is a favorable substitution for achieving high potency.
The enhanced activity is likely due to a combination of factors, including the size, electronegativity, and ability of bromine to form specific halogen bonds within the target's active site. Future research should focus on systematic structure-activity relationship studies that directly compare a series of halogenated indazoles at various positions. This will provide a clearer understanding of the specific contributions of each halogen and position, enabling more rational, data-driven design of next-generation indazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 7-bromo-1H-indole-3-carbaldehyde and 7-bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, indole and indazole scaffolds serve as foundational building blocks for a vast array of biologically active molecules. Their structural similarity often leads to their consideration as bioisosteres. However, the nuanced differences in their electronic properties, stemming from the arrangement of nitrogen atoms in the heterocyclic ring, dictate distinct chemical reactivities. This guide provides an in-depth comparison of the reactivity of two halogenated derivatives, 7-bromo-1H-indole-3-carbaldehyde and 7-bromo-1H-indazole-3-carbaldehyde, offering insights into their synthetic utility.
Structural and Electronic Fundamentals: Indole vs. Indazole
The core difference between the indole and indazole ring systems lies in their electronic nature. Indole, a benzopyrrole, is an electron-rich aromatic heterocycle. The lone pair of electrons on the single nitrogen atom (N1) is delocalized throughout the 10π-electron system, significantly increasing the electron density of the pyrrole ring.[1][2][3] This makes the indole nucleus highly susceptible to electrophilic attack, particularly at the C3 position.[4][5][6]
In contrast, indazole, a benzopyrazole, is a 10π electron aromatic heterocycle that is generally considered more electron-deficient than indole.[7] The presence of a pyridine-like nitrogen at the N2 position withdraws electron density from the ring system. While the 1H-indazole tautomer is typically more stable, the electronic influence of the second nitrogen atom diminishes the overall nucleophilicity of the ring compared to indole.[8][9]
For both 7-bromo-1H-indole-3-carbaldehyde and this compound, two additional electronic factors are at play:
-
3-Carbaldehyde Group: This is a moderately deactivating, electron-withdrawing group that will decrease the nucleophilicity of the heterocyclic ring towards electrophilic substitution.
-
7-Bromo Group: The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). Overall, halogens are deactivating but ortho-, para-directing in electrophilic aromatic substitution.
Comparative Reactivity Analysis
The interplay of the core heterocyclic structure and the substituents gives rise to distinct reactivity profiles for these two molecules.
The primary reactivity of the aldehyde functional group involves nucleophilic addition. The electrophilicity of the aldehyde carbon is influenced by the electron density of the parent ring system.
-
7-bromo-1H-indole-3-carbaldehyde: The electron-rich nature of the indole ring can slightly reduce the electrophilicity of the attached aldehyde. However, it readily undergoes standard aldehyde reactions.
-
This compound: The more electron-deficient indazole ring enhances the electrophilicity of the aldehyde carbon, potentially leading to faster rates in nucleophilic addition reactions compared to its indole counterpart under similar conditions.
A key transformation for this functional group is reductive amination , which converts the aldehyde into an amine via an imine intermediate.[10] This reaction is crucial for introducing diverse side chains in drug discovery programs.[11]
This protocol outlines a parallel synthesis to compare the reactivity of the two aldehydes in a typical reductive amination reaction.[12][13]
Materials:
-
7-bromo-1H-indole-3-carbaldehyde
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In two separate reaction vials, dissolve 7-bromo-1H-indole-3-carbaldehyde (1.0 eq) and this compound (1.0 eq) in DCE.
-
To each vial, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixtures at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reactions by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the respective secondary amines.
Expected Outcome: The reaction with this compound may proceed faster due to the higher electrophilicity of the aldehyde.
The C7-bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the bromo-heterocycle and a boronic acid or ester.[14] The electron-rich nature of the 7-bromoindole can facilitate the initial oxidative addition of the palladium catalyst, a key step in the catalytic cycle. While 7-bromoindazoles also undergo Suzuki coupling, the reaction conditions might require slightly more forcing conditions or specific ligand systems to achieve comparable efficiency.[15]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the bromo-heterocycle with an amine.[16][17][18] It is a powerful tool for synthesizing arylamines. Both substrates are expected to be viable, though optimization of the palladium catalyst, ligand, and base is crucial for achieving high yields, especially with NH-unprotected indoles and indazoles.[19][20]
-
Heck Reaction: This reaction couples the bromo-heterocycle with an alkene to form a substituted alkene.[21][22] Bromoindazoles have been shown to be effective substrates in Heck reactions, with conditions developed to promote chemoselectivity and suppress dehalogenation.[23][24][25]
Caption: Parallel workflow for comparing Suzuki coupling reactivity.
The N-H proton in both heterocycles is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other N-functionalization reactions.
-
Acidity: The N-H of indole has a pKa of approximately 17 in DMSO.[26] Indazole is slightly more acidic. In acetonitrile, the pKa of indole is around 32.8, while indazole is more acidic.[27][28] This difference in acidity means that under identical basic conditions, the indazole N-H will be deprotonated to a greater extent.
-
N-Alkylation: Alkylation of NH-indazoles can be complex, often yielding a mixture of N1 and N2 alkylated products, with the ratio depending heavily on the substrate's electronic and steric properties, the alkylating agent, and the reaction conditions.[8][29][30][31] Electron-withdrawing groups at C7, like in the target molecule, can favor N2 alkylation.[31] Indole alkylation typically occurs cleanly at the N1 position.
Caption: Electronic effects on the key reactive sites.
Data Summary and Synthetic Considerations
| Feature / Reaction | 7-bromo-1H-indole-3-carbaldehyde | This compound | Rationale |
| Core Heterocycle | Electron-rich | Relatively electron-deficient | Indole has one N atom donating into the π-system; indazole has a second, pyridine-like N atom that is withdrawing. |
| Aldehyde Reactivity | Good reactivity in nucleophilic additions. | Potentially higher reactivity in nucleophilic additions. | The electron-deficient indazole ring increases the electrophilicity of the aldehyde carbon. |
| C-Br Cross-Coupling | Generally excellent substrate for Suzuki, Buchwald-Hartwig, etc. | Good substrate, but may require more optimized or forceful conditions. | Electron-rich systems can facilitate oxidative addition of Pd(0). |
| N-H Acidity | pKa ≈ 17 (DMSO) | More acidic than indole. | The additional nitrogen atom stabilizes the conjugate base. |
| N-Alkylation | Selective N1-alkylation is typical. | Can lead to mixtures of N1 and N2 isomers; regioselectivity is condition-dependent. | Proximity of substituents and electronic effects influence the site of alkylation.[8][31] |
Conclusion
While structurally similar, 7-bromo-1H-indole-3-carbaldehyde and this compound exhibit distinct reactivity profiles rooted in the fundamental electronic differences between their parent heterocyclic systems.
-
Choose 7-bromo-1H-indole-3-carbaldehyde when the synthetic strategy relies on the high nucleophilicity of the core for electrophilic substitutions or when clean N1-functionalization is paramount. Its C-Br bond is an excellent handle for a wide array of robust cross-coupling reactions.
-
Choose this compound for applications where enhanced electrophilicity of the 3-carbaldehyde is desired for nucleophilic additions. Its greater N-H acidity can be exploited for selective deprotonation. While cross-coupling at C7 is effective, be prepared to screen conditions to optimize regioselectivity and yield, particularly in N-alkylation steps.
Understanding these nuances allows researchers to make informed decisions, leveraging the unique chemical properties of each scaffold to streamline synthetic routes and accelerate the drug discovery process.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 26. indole acidity [quimicaorganica.org]
- 27. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. d-nb.info [d-nb.info]
A Definitive Guide to the Structural Confirmation of 7-Bromo-1H-indazole-3-carbaldehyde using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Heterocyclic compounds like 7-Bromo-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry, present a common challenge: determining the precise substitution pattern on the bicyclic ring system. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial clues, it often falls short of providing the definitive connectivity map required.
This guide provides an in-depth, practical comparison of 2D NMR techniques, demonstrating how they work in concert to provide irrefutable evidence for the structure of this compound. We will move beyond a simple listing of steps to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Challenge: Beyond One-Dimensional Analysis
The core analytical question is not just what atoms are present, but how they are connected. For this compound (Structure 1 ), several constitutional isomers are possible. For instance, the bromine atom could theoretically be at positions 4, 5, 6, or 7. 1D ¹H NMR can confirm the presence of an aldehyde proton, an N-H proton, and three aromatic protons, but assigning their exact positions and confirming the bromine's location based on coupling constants and chemical shifts alone can be ambiguous and prone to error.
To overcome this, we employ a suite of 2D NMR experiments that correlate nuclei through bonds, building a complete molecular jigsaw puzzle. The primary techniques in our arsenal are COSY, HSQC, and HMBC, each providing a unique piece of structural information[1][2].
The 2D NMR Toolkit: A Multi-faceted Approach
Nuclear Magnetic Resonance spectroscopy has become an indispensable tool for the structural analysis of organic compounds[2][3]. The transition from 1D to 2D experiments provides a powerful method for resolving spectral overlap and establishing correlations between different nuclei[4][5].
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network
The COSY experiment is the starting point for mapping the proton framework of a molecule. It identifies protons that are scalar-coupled to one another, typically those separated by two or three bonds (²JHH, ³JHH)[6]. For our target molecule, COSY is instrumental in identifying the sequence of protons on the benzene ring.
-
Expected Correlations: We anticipate observing cross-peaks connecting H4↔H5 and H5↔H6, establishing a contiguous three-proton spin system. The absence of further couplings from H4 and H6 helps define the boundaries of this system.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C[6][7][8]. This is a highly sensitive technique that provides unambiguous one-bond (¹JCH) correlations.
-
Expected Correlations: The HSQC spectrum will show cross-peaks connecting the aldehyde proton to the aldehyde carbon, H4 to C4, H5 to C5, and H6 to C6. This allows for the direct assignment of the protonated carbons in the ¹³C spectrum. Quaternary carbons (those without attached protons, like C3, C7, C3a, and C7a) will be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds, typically two and three bonds (²JCH and ³JCH)[5][7]. Crucially, direct one-bond correlations are suppressed.
-
Utility: HMBC connects the molecular fragments. It links the aldehyde group to the indazole ring, connects the protonated carbons to the non-protonated quaternary carbons, and, most importantly, provides the key correlations that confirm the position of the bromine atom at C7.
Experimental Protocol and Data Interpretation
The following represents a self-validating workflow for the structural confirmation of this compound.
Step 1: Sample Preparation and 1D NMR Acquisition
-
Dissolve: Prepare a solution of 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize the compound and to allow for the observation of the exchangeable N-H proton.
-
Acquire 1D Spectra: On a spectrometer operating at 400 MHz or higher, acquire standard ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment will differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals, confirming the presence of only CH signals in the aromatic region.
Step 2: 2D NMR Acquisition
-
Acquire gCOSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivities.
-
Acquire gHSQC: Run a standard gradient-selected HSQC experiment, edited to show CH/CH₃ and CH₂ signals with opposite phases. This provides the direct ¹H-¹³C one-bond correlations.
-
Acquire gHMBC: Run a standard gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to emphasize three-bond correlations[7].
Step 3: Integrated Data Analysis
The power of this approach lies in integrating the data from all experiments in a logical sequence.
1. Initial Assignments (from 1D and HSQC):
First, we use the HSQC spectrum to link each proton to its carbon. This gives us confirmed CH "units."
| Proton Signal (¹H) | Attached Carbon (¹³C) | Correlation Type |
| ~10.1 ppm (s, 1H) | ~186 ppm | ¹JCH (HSQC) |
| ~8.2 ppm (d, 1H) | ~124 ppm | ¹JCH (HSQC) |
| ~7.8 ppm (d, 1H) | ~132 ppm | ¹JCH (HSQC) |
| ~7.3 ppm (t, 1H) | ~123 ppm | ¹JCH (HSQC) |
Table 1. Expected ¹H-¹³C one-bond correlations from the HSQC spectrum. Chemical shifts are estimates based on similar structures[9][10][11].
2. Building the Aromatic Ring (from COSY):
The COSY spectrum will show a cross-peak between the triplet at ~7.3 ppm and both doublets at ~8.2 ppm and ~7.8 ppm. This confirms the H4-H5-H6 connectivity. We can provisionally assign H5 to the triplet, and H4/H6 to the doublets.
3. Assembling the Full Structure (from HMBC):
The HMBC spectrum provides the definitive connections. The table below outlines the key correlations that unambiguously confirm the 7-bromo substitution pattern.
| Proton | Key HMBC Correlations (to Carbon) | Structural Information Confirmed |
| CHO (~10.1 ppm) | C3 (~145 ppm), C3a (~125 ppm) | Confirms the aldehyde is at position 3 and links it to the pyrazole ring fusion carbon. |
| H4 (~8.2 ppm) | C6 (~132 ppm), C7a (~141 ppm) | The correlation to the quaternary carbon C7a is critical, establishing the link between the benzene and pyrazole rings. |
| H5 (~7.3 ppm) | C3a (~125 ppm), C7 (~115 ppm) | This is the definitive correlation. The three-bond coupling from H5 to the bromine-bearing C7 confirms the position of the bromine. |
| H6 (~7.8 ppm) | C4 (~124 ppm), C7a (~141 ppm) | Confirms the C4-C5-C6 connectivity and the link to the C7a bridgehead carbon. |
| N-H (~14.0 ppm) | C3 (~145 ppm), C7a (~141 ppm) | Confirms the proton is on the indazole nitrogen and its proximity to the bridgehead and C3. |
Table 2. Decisive long-range correlations expected in the HMBC spectrum of this compound.
By following this analytical path, every atom's position is confirmed by multiple through-bond correlations. The crucial H5→C7 HMBC correlation, combined with the H4→C7a and H6→C7a correlations, leaves no doubt as to the structure, effectively ruling out all other constitutional isomers.
Conclusion
The structural elucidation of this compound serves as a prime example of the necessity of a multi-technique 2D NMR approach. While 1D NMR opens the investigation, it is the synergistic application of COSY, HSQC, and particularly HMBC that provides the robust, verifiable, and unambiguous evidence required in modern chemical research. This guide illustrates a logical, causality-driven workflow that transforms spectral data into a definitive molecular structure, upholding the highest standards of scientific integrity for researchers and drug development professionals.
References
- 1. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. m.youtube.com [m.youtube.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 7-Bromo-1H-indazole-3-carbaldehyde by HPLC
Introduction: The Critical Role of Purity in Novel Therapeutics
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This versatile heterocyclic system is central to the design of numerous kinase inhibitors, including marketed drugs like Axitinib and Pazopanib.[2] 7-Bromo-1H-indazole-3-carbaldehyde is a key intermediate, providing a reactive "handle" for the synthesis of complex, biologically active molecules.[2][3]
Given its role as a foundational building block, the purity of this compound is not merely a quality metric; it is a critical determinant of the success, safety, and reproducibility of subsequent synthetic steps and, ultimately, the efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and the generation of potentially toxic byproducts.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this vital intermediate. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a clear, data-supported framework for selecting the most appropriate analytical strategy.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Determination
For non-volatile, moderately polar heterocyclic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[4] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis, such as starting materials (e.g., 7-bromo-indole), regioisomers, or oxidation products.[4][5]
The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[6] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their relative hydrophobicity, allowing for sharp, well-defined separation.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for the HPLC purity analysis of a synthesized compound.
Expert-Authored Experimental Protocol: RP-HPLC
This protocol is designed for robustness and reproducibility, grounded in principles outlined by the International Conference on Harmonisation (ICH) guidelines for method validation.[7][8]
-
Instrumentation & Consumables:
-
HPLC System: A standard system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Causality: The C18 stationary phase provides excellent hydrophobic interaction with the indazole ring system, ensuring good retention and separation from more polar or less polar impurities.[9]
-
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered), and Formic acid (reagent grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality: The acidic modifier helps to protonate residual silanol groups on the silica backbone of the column, preventing peak tailing and improving peak symmetry for the nitrogen-containing heterocycle.[9]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient designed to resolve early-eluting polar impurities and late-eluting non-polar impurities.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
-
-
Detection Wavelength: 254 nm.
-
Causality: The fused aromatic ring system of the indazole core exhibits strong UV absorbance at this wavelength, providing high sensitivity for both the main compound and related impurities.[4]
-
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 5 mg of synthesized this compound and dissolve in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[6]
-
System Suitability: Prepare a solution of a known related compound or a previously analyzed batch to verify resolution and peak shape before running samples.
-
-
Data Analysis & Validation:
-
Purity Calculation: Purity is determined using the area percent normalization method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
-
Trustworthiness through Validation: For use in a regulated environment, this method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, according to ICH Q2(R1) guidelines.[7][8][10] Specificity is crucial and is demonstrated by the method's ability to separate the main analyte from all potential process impurities and degradation products.[10]
-
Pillar 2: Alternative & Complementary Analytical Techniques
While HPLC is the workhorse for purity analysis, a multi-faceted approach provides a more complete purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal data that can confirm purity and identify unknown impurities.
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Principle: qNMR is a primary analytical method that determines the quantity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration. It provides a direct measure of purity without the need for a reference standard of the analyte itself.[6]
-
Application: Ideal for providing an independent, confirmatory purity value. It is non-destructive, and the sample can be fully recovered.[6] However, its sensitivity is generally lower than HPLC, making it less suitable for detecting impurities below the 0.1% level.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio. This provides both quantitative data and crucial structural information.[11][12]
-
Application: GC-MS is exceptionally powerful for identifying unknown volatile impurities. Its applicability to this compound depends on the compound's thermal stability and volatility. If the compound can be volatilized without degradation, GC-MS can offer superior specificity and is invaluable for impurity identification, which HPLC with UV detection cannot do alone.
Pillar 3: Objective Comparison and Data-Driven Recommendations
The choice of analytical technique is a strategic decision based on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
Comparative Performance Metrics
| Parameter | HPLC-UV | Quantitative ¹H NMR (qNMR) | GC-MS |
| Principle | Physicochemical separation | Nuclear magnetic resonance | Volatility-based separation & mass |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Purity Assay & Structure Elucidation | Impurity Identification & Volatile Analysis |
| Sensitivity | High (ppm levels)[6] | Low to Moderate (~0.1%)[6] | Very High (ppb levels with selected ion monitoring) |
| Specificity | High (Resolving Power) | High (Structural Information) | Very High (Mass Fragmentation) |
| Quantification | Excellent, requires reference standard | Excellent, primary method (no analyte standard needed) | Good, requires reference standard |
| Sample Throughput | High (15-30 min/sample)[6] | Low (longer acquisition times)[6] | Moderate |
| Sample Recovery | No | Yes (Non-destructive)[6] | No |
| Impurity ID | No (requires LC-MS) | Possible for major impurities | Yes (Primary strength) |
Logical Framework for Method Selection
Caption: Decision-making framework for selecting the appropriate purity analysis method.
Conclusion and Final Recommendations
For the routine purity assessment of synthesized this compound, the validated RP-HPLC method presented in this guide is the most effective and reliable choice. It offers an optimal balance of resolution, sensitivity, and throughput, making it perfectly suited for quality control in both research and production environments.
However, a truly comprehensive purity analysis strategy embraces orthogonality. We strongly recommend the following:
-
For initial characterization or in the event of unexpected impurity peaks in the HPLC chromatogram, employ GC-MS (if thermal stability is confirmed) or LC-MS to identify the structures of unknown impurities.
-
To establish the purity of a reference standard or to obtain an independent, confirmatory purity value, qNMR is the ideal choice due to its status as a primary analytical method.
By judiciously combining these techniques, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical building block.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
A Modern Approach to a Key Pharmaceutical Intermediate: Benchmarking a Novel Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole are integral to the development of therapeutics ranging from kinase inhibitors for oncology, such as Axitinib, to antiemetics like Granisetron.[2][3] Specifically, 7-Bromo-1H-indazole-3-carbaldehyde serves as a crucial and versatile building block for synthesizing complex 3- and 7-substituted indazoles, making its efficient and scalable production a topic of significant interest for researchers in drug discovery and development.
Historically, the synthesis of 3-formylindazoles has faced notable challenges. Unlike the analogous indole chemistry, direct formylation of the indazole core at the C3 position using classical methods like the Vilsmeier-Haack reaction is known to be ineffective. This limitation has necessitated multi-step sequences that can be lengthy, low-yielding, and generate significant waste, creating a bottleneck in the synthesis of advanced intermediates.
This guide introduces and benchmarks a modern, highly efficient one-pot synthesis of this compound starting from the readily available 7-bromo-1H-indole. We will provide a detailed comparative analysis against the traditional approach of direct indazole formylation, supported by experimental data and protocols. This novel method, based on the nitrosation of an indole precursor, represents a significant improvement in yield, operational simplicity, and scalability.
Comparative Analysis: Nitrosation of Indole vs. Direct Formylation of Indazole
The central challenge in synthesizing 1H-indazole-3-carbaldehydes lies in the inherent reactivity of the indazole ring system. The modern approach circumvents this by building the indazole ring from a more reactive precursor, the corresponding indole.
| Parameter | Modern Method: Nitrosation of 7-Bromoindole | Literature Method: Vilsmeier-Haack Formylation of 7-Bromo-1H-indazole |
| Starting Material | 7-Bromo-1H-indole | 7-Bromo-1H-indazole |
| Key Reagents | NaNO₂, HCl, DMF/H₂O | POCl₃, DMF |
| Reaction Type | Ring transformation (Nitrosation/Rearrangement) | Electrophilic Aromatic Substitution |
| Reported Efficacy | Highly effective for a range of substituted indoles, with yields often exceeding 80-90%.[2][4] | Ineffective for direct C3 formylation of the indazole core.[2] |
| Typical Yield | Estimated >85% (by analogy to similar substrates) | ~0% |
| Operational Steps | One-pot procedure | N/A (due to inefficacy) |
| Key Advantages | High yield, mild conditions, operational simplicity, circumvents the low reactivity of the indazole C3 position. | Theoretically direct. |
| Key Disadvantages | Requires the synthesis of the indole precursor. | Does not proceed to the desired product. |
The nitrosation of indoles under mildly acidic conditions provides a robust and general route to 1H-indazole-3-carboxaldehydes.[2][5][6] This transformation proceeds through a multi-step pathway initiated by the nitrosation at the C3 position of the indole. The resulting oxime intermediate undergoes a water-assisted ring opening, followed by a ring-closing step to form the stable indazole-3-carbaldehyde.[2] A critical optimization to this process is the slow addition of the indole to the nitrosating mixture, which minimizes the formation of dimeric side products—a common issue in earlier protocols.[4]
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the recommended modern synthesis and illustrate the workflow.
Workflow Diagram: A Comparative Overview
Caption: Comparative workflows of the modern nitrosation method versus the ineffective literature approach.
Detailed Protocol: Synthesis of this compound via Nitrosation
This protocol is adapted from the optimized procedure reported by Petit et al. for substituted indoles.[2][4]
Materials and Reagents:
-
7-Bromo-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (8.0 eq.) in a mixture of deionized water and DMF (approx. 4:3 v/v). Cool the solution to 0°C using an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 eq.) to the cooled nitrosating mixture. Stir the resulting solution at 0°C for 10 minutes. The causality here is the in situ formation of nitrous acid (HNO₂) and its subsequent active nitrosating species under controlled, cold conditions to prevent premature decomposition.
-
Addition of Indole: Prepare a solution of 7-bromo-1H-indole (1.0 eq.) in DMF (approx. 3 mL per mmol of indole). Using a syringe pump, add this indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the temperature at 0°C. This slow addition is crucial to keep the concentration of the nucleophilic indole low, thereby preventing the formation of dimeric side-products.[4]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then gently heat to 50°C for an additional 3 hours. Monitor the consumption of the starting material and intermediates by Thin-Layer Chromatography (TLC). The gentle heating ensures the complete conversion of any reaction intermediates to the final indazole product.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and extract three times with ethyl acetate. Combine the organic layers and wash three times with water, followed by a wash with brine. This aqueous work-up removes DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 8:2) to afford the pure this compound.
This self-validating protocol includes monitoring by TLC to ensure reaction completion and a standard chromatographic purification to guarantee the high purity of the final product, which can be verified by NMR and mass spectrometry.
Conclusion and Future Outlook
The synthesis of this compound via the nitrosation of 7-bromo-1H-indole offers a clear and significant advantage over classical synthetic routes. By avoiding the direct and ineffective formylation of the pre-formed indazole ring, this modern approach delivers the target compound in high yield through a convenient, one-pot procedure. The causality of its success lies in the strategic ring-transformation of a reactive indole precursor, a paradigm that effectively addresses the inherent reactivity challenges of the indazole nucleus. For researchers and professionals in drug development, the adoption of this robust and scalable method can significantly streamline the synthesis of indazole-based compounds, accelerating the discovery and development of new chemical entities.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of Novel Derivatives from 7-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved anticancer agents.[1][2] Its unique bicyclic system offers a versatile template for the design of novel therapeutic agents that can interact with various biological targets. This guide provides an in-depth comparison of the cytotoxic potential of new derivatives synthesized from 7-Bromo-1H-indazole-3-carbaldehyde, a key intermediate for generating diverse molecular architectures. We will explore the synthetic rationale, present comparative experimental data from analogous compounds, and detail the methodologies crucial for assessing their cytotoxic effects, thereby offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
The Rationale for Derivatization: Targeting Cellular Proliferation
The core concept behind the derivatization of this compound is to explore the structure-activity relationship (SAR) and identify novel compounds with enhanced and selective cytotoxicity towards cancer cells. The aldehyde functional group at the 3-position of the indazole ring is a versatile handle for introducing a wide array of chemical moieties, thereby modulating the compound's physicochemical properties and its interaction with biological targets.[3]
One of the most straightforward and effective methods for derivatizing an aldehyde is through the formation of Schiff bases (imines). This reaction involves the condensation of the aldehyde with a primary amine, resulting in a C=N double bond. This approach allows for the introduction of a vast diversity of substituents, depending on the choice of the amine, which can significantly influence the biological activity of the resulting molecule. The rationale is that these new, bulkier, and electronically diverse side chains can enhance binding to target proteins, improve cell permeability, or alter the molecule's metabolic stability.
Synthetic Pathway: From Aldehyde to Bioactive Derivatives
The synthesis of novel derivatives from this compound can be efficiently achieved through a one-step condensation reaction with various primary amines to yield the corresponding Schiff bases. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of acid.
References
The Strategic Advantage of 7-Bromo-1H-indazole-3-carbaldehyde in Modern Combinatorial Chemistry
A Senior Application Scientist's Guide to Scaffold-Based Library Design
In the landscape of contemporary drug discovery, the efficiency of exploring chemical space is paramount. Combinatorial chemistry provides the engine for this exploration, but the vehicle—the core molecular scaffold—determines the destinations we can reach. The selection of a starting scaffold is arguably the most critical decision in the design of a screening library, dictating the structural diversity, physicochemical properties, and, ultimately, the biological relevance of the resulting compounds.
Among the pantheon of "privileged structures" in medicinal chemistry, the indazole nucleus stands out.[1][2] As a stable bioisostere of indole, it is a key pharmacophore in numerous clinically approved drugs, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets.[3] This guide provides an in-depth comparison of a particularly strategic building block, 7-Bromo-1H-indazole-3-carbaldehyde , outlining its distinct advantages over other scaffolds for the construction of high-value compound libraries. We will delve into its unique capacity for dual-vector diversification and provide field-proven experimental protocols to demonstrate its utility.
The Power of Orthogonal Functionalization: Why this compound Excels
The primary strategic value of this compound lies in its possession of two distinct, chemically addressable functional groups positioned on the core scaffold: a C3-carbaldehyde and a C7-bromo substituent.[4][5] This arrangement facilitates a powerful two-dimensional diversification strategy, allowing for the systematic and independent elaboration of the molecule in distinct vectors.
-
The C3-Carbaldehyde: The Primary Diversity Engine: The aldehyde group is a versatile chemical handle, amenable to a vast array of robust, high-throughput reactions.[3] This position serves as the primary point for introducing significant structural diversity, enabling transformations such as:
-
Reductive amination with diverse amine libraries.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Knoevenagel condensations.
-
Cyclization reactions to build new heterocyclic rings (e.g., imidazoles, oxazoles).[3]
-
-
The C7-Bromo Group: The Secondary, Vector-Specific Modifier: The bromine atom at the 7-position is an ideal handle for modern metal-catalyzed cross-coupling reactions.[6] This allows for a secondary diversification step, introducing aryl, heteroaryl, alkyl, or alkynyl groups. Crucially, the C7-position directs these new substituents into a different spatial region compared to the C3-position, effectively exploring the three-dimensional space around the core. This is a significant advantage over scaffolds with only a single point of diversification.
Comparative Analysis with Alternative Scaffolds
To fully appreciate the advantages of this compound, a comparison with logical alternatives is necessary.
| Feature | This compound | Indazole-3-carbaldehyde (Unsubstituted) | 5-Bromo-1H-indazole-3-carbaldehyde | 3-Bromo-7-formyl-1H-indazole |
| Diversification Points | 2 (Orthogonal) | 1 | 2 (Orthogonal) | 2 (Orthogonal) |
| Primary Reaction (C3) | Aldehyde Chemistry (Robust, diverse) | Aldehyde Chemistry (Robust, diverse) | Aldehyde Chemistry (Robust, diverse) | Cross-Coupling (More limited diversity) |
| Secondary Reaction (C7/C5) | Cross-Coupling (Spatially distinct) | None | Cross-Coupling (Different vector) | Aldehyde Chemistry (Primary diversity) |
| Strategic Advantage | Maximal 3D diversity exploration from a proven pharmacophore. | Limited to single vector diversification. | Similar dual-vector capability, but the 5-position projects into a different, potentially less favorable, region of target binding sites. | Reverses the roles of the functional groups; cross-coupling as the primary step is often less amenable to high-throughput library synthesis than aldehyde chemistry. |
| Bioisosterism | Indole/Purine mimic for H-bonding.[3] | Indole/Purine mimic. | Indole/Purine mimic. | Indole/Purine mimic. |
The key differentiator for the 7-bromo isomer is the specific spatial orientation of the C7 substituent. In many kinase inhibitors, the indazole N1-H and N2 atoms act as crucial "hinge-binders" in the ATP binding pocket. A substituent at the C7 position is projected away from this hinge region, often towards the solvent-exposed front pocket, making it an ideal location to modulate properties like solubility and target selectivity without disrupting the core binding interaction.
Experimental Protocols for Library Synthesis
The following protocols are designed for parallel synthesis in 96-well plates and serve as a self-validating system. Each step includes a recommendation for quality control (QC) to ensure high fidelity throughout the library synthesis process.
Protocol 1: Primary Diversification via Reductive Amination (C3-Aldehyde)
This protocol details the synthesis of a 96-member library from this compound and a diverse set of 96 primary amines.
Materials:
-
This compound (1.0 eq)
-
Amine library (1.1 eq per well)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~5% v/v)
-
96-well reaction block with sealing mat
Methodology:
-
Reagent Plating: Prepare a stock solution of this compound in DCE. Dispense 200 µL (e.g., 0.1 mmol) into each well of the 96-well block.
-
Amine Addition: Prepare stock solutions of 96 unique primary amines. Add 1.1 equivalents of each amine to its designated well. Add a small amount of acetic acid to each well.
-
Imine Formation: Seal the reaction block and agitate at room temperature for 1-2 hours. Rationale: This allows for the formation of the intermediate imine, which is necessary before reduction.
-
Reduction: Prepare a slurry of sodium triacetoxyborohydride in DCE. Carefully dispense 1.5 equivalents to each well. Caution: Gas evolution may occur.
-
Reaction: Reseal the block and agitate at room temperature for 12-16 hours (overnight).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution to each well. Extract with dichloromethane or ethyl acetate. Evaporate the solvent to yield the crude products.
-
QC Step: Analyze a representative selection of wells (e.g., 8-12 wells) by LC-MS to confirm the identity and approximate purity of the C3-aminated products before proceeding.
Protocol 2: Secondary Diversification via Suzuki Cross-Coupling (C7-Bromo)
This protocol uses the library generated in Protocol 1 for a secondary diversification.
Materials:
-
Crude product library from Protocol 1 (1.0 eq)
-
Boronic acid library (1.2 eq per well)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1)
Methodology:
-
Reagent Plating: Re-dissolve the crude products from Protocol 1 in the dioxane/water solvent system within the 96-well block.
-
Catalyst & Base Addition: To each well, add the base followed by the palladium catalyst. Rationale: Using a pre-weighed catalyst/base mixture can improve dispensing efficiency. The choice of palladium catalyst and base is crucial for reaction success and should be optimized for the substrate class.[6]
-
Boronic Acid Addition: Add 1.2 equivalents of a unique boronic acid to each corresponding well.
-
Reaction: Seal the reaction block securely and heat to 80-100 °C with agitation for 4-12 hours.
-
Work-up: Cool the block to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification & Final QC: Evaporate the solvent. The final library can be purified by high-throughput preparative HPLC. The final compounds should be characterized by LC-MS and quantified before being plated for biological screening.
Conclusion
This compound is more than just a chemical building block; it is a strategic tool for efficient and effective drug discovery. Its dual-vector diversification capability, rooted in the orthogonal reactivity of the C3-aldehyde and C7-bromide, allows medicinal chemists to rapidly generate large, structurally complex, and three-dimensional libraries.[3][6] The proven biological relevance of the indazole core ensures that the chemical space being explored is fertile ground for identifying novel therapeutic agents.[1][2][7] By leveraging the robust and scalable protocols outlined here, research organizations can significantly enhance the quality and effectiveness of their compound screening campaigns.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 887576-89-8 [sigmaaldrich.cn]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking of Indazole Derivatives in Anti-Proliferative Assays: A Guide for Drug Discovery Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2][3] Its versatility allows for the development of compounds that target a wide array of proteins involved in cancer cell proliferation and survival, most notably protein kinases.[1][2] This guide provides a comparative analysis of various classes of indazole derivatives, offering a synthesis of their anti-proliferative activities, mechanistic insights, and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of indazole-based anti-cancer agents.
The Indazole Core: A Versatile Scaffold for Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, serves as an excellent pharmacophore for designing ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket is a crucial factor in its efficacy.[4] Several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core and have demonstrated significant clinical success in treating various malignancies.[3][5] These compounds target a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Anaplastic Lymphoma Kinase (ALK), highlighting the broad applicability of the indazole scaffold.[5][6]
Comparative Anti-Proliferative Activity of Indazole Derivatives
The anti-proliferative efficacy of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro activity of representative indazole derivatives targeting different kinase families. It is important to note that IC50 values can vary between studies due to differences in assay conditions, cell lines, and compound purity.
| Compound Class | Target Kinase(s) | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR Inhibitors | VEGFR-2 | Axitinib | HUVEC | 0.00002 | [7] |
| Aurora Kinase Inhibitors | Aurora A, Aurora B | Indazole Derivative 17 | - | 0.026 (Aurora A), 0.015 (Aurora B) | [7] |
| Pim Kinase Inhibitors | Pim-1 | Indazole-based compound | K562 | 0.042 | [8] |
| TTK Inhibitors | TTK | Indazole-based compound | A549 | 0.024 | [3] |
| EGFR Inhibitors | EGFR (T790M mutant) | Compound 109 | H1975 | 0.0053 | [6] |
| FGFR Inhibitors | FGFR1 | Compound 13a | - | 0.0302 (enzymatic) | [9] |
| Multi-kinase Inhibitors | Various | Pazopanib | - | - | [3][5] |
| Indazole-3-carboxamides | Not specified | Compound 10d/e | SR Leukemia | < 1 | [10] |
| Polysubstituted Indazoles | Not specified | Compound 7-series | A2780, A549 | 0.64 - 17 | [11] |
| Indazole-3-amine Derivatives | Not specified | Compound 5k | Hep-G2 | 3.32 | [4] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells), K562 (Human chronic myelogenous leukemia), A549 (Human lung carcinoma), H1975 (Human non-small cell lung cancer), Hep-G2 (Human liver cancer), SR Leukemia (Human leukemia), A2780 (Human ovarian carcinoma).
Mechanistic Insights: Beyond Simple Proliferation Inhibition
The anti-proliferative effects of indazole derivatives are often underpinned by their ability to induce cell cycle arrest and apoptosis. For instance, certain polysubstituted indazoles have been shown to cause a block in the S phase of the cell cycle, while others lead to an accumulation of cells in the G2/M phase.[11] The induction of apoptosis is a common mechanism, often confirmed by observing the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[12] Furthermore, some derivatives can increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.[13]
Below is a diagram illustrating a common signaling pathway targeted by many indazole-based kinase inhibitors, the VEGFR signaling pathway, which is crucial for angiogenesis.
Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.
Experimental Protocols for Anti-Proliferative Assays
The evaluation of the anti-proliferative activity of novel compounds is a cornerstone of pre-clinical cancer research. The following is a detailed protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Indazole derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow of a typical anti-proliferative assay.
Caption: General workflow for an in vitro anti-proliferative assay.
Conclusion and Future Perspectives
Indazole derivatives continue to be a highly promising class of compounds in the development of novel anti-cancer therapies.[14][15] Their structural versatility allows for fine-tuning of their activity and selectivity against a wide range of cancer-relevant targets. The comparative data presented in this guide underscore the potent anti-proliferative activity of various indazole-based compounds. Future research will likely focus on the development of next-generation derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The robust and validated experimental protocols outlined here will remain essential tools in the continued exploration and development of these important therapeutic agents.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 15. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-1H-indazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-1H-indazole-3-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to meet rigorous regulatory standards.
Understanding the Compound: Hazard Profile of this compound
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given its classification as a brominated organic compound, it falls under the category of halogenated organic wastes, which require specific disposal methods.[2]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |
| Skin irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Aggregated data from chemical suppliers and databases.[1]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles that ensure safety and regulatory compliance. These include minimizing waste generation, proper segregation, secure containment, and accurate labeling.[3][4][5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use.[6][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9]
-
Lab Coat: A full-sleeved lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step 2: Waste Segregation - The Critical First Step
Proper segregation is fundamental to safe chemical waste disposal.[3][10] this compound waste must be collected separately from other waste streams.
-
Halogenated Organic Waste: As a brominated compound, this chemical is classified as a halogenated organic waste.[2] It must be collected in a designated container for this waste stream.
-
Incompatibilities: Do not mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers.[10][11][12] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fire.
Step 3: Containerization
The choice of waste container is crucial for preventing leaks and ensuring safe storage.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[4][5] Avoid metal containers, as halogenated solvents can degrade them over time.[11]
-
Container Condition: The container must be in good condition, free from cracks or leaks, and have a tightly sealing lid.[5][10]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion. Do not overfill.[3][10]
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and vital for the safety of all laboratory and waste management personnel.[3][4] The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[13]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the first drop of waste was added to the container.
-
The name and contact information of the generating researcher or lab.
Step 5: Storage of Waste
Proper storage of the hazardous waste container while it awaits pickup is critical to maintaining a safe laboratory environment.
-
Designated Area: Store the waste container in a designated "Satellite Accumulation Area" that is at or near the point of generation.[4][10]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[3][5]
-
Ventilation: The storage area should be well-ventilated.
-
Segregation: Keep the halogenated waste container segregated from incompatible materials.[10][11]
Step 6: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do Not Drain Dispose: Never dispose of halogenated organic compounds down the drain.[6][11][12] This is environmentally harmful and illegal.
-
Incineration: The standard disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[2]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Follow all institutional procedures.[4]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- 1. This compound | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
